2-Morpholinopyrimidine-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMVIYFKCVJZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390288 | |
| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842974-69-0 | |
| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Morpholinopyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-morpholinopyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step pathway, commencing with the preparation of the key intermediate, 2-morpholinopyrimidine, followed by a Vilsmeier-Haack formylation to yield the target aldehyde. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 2-Morpholinopyrimidine. This intermediate can be prepared via two primary routes:
-
Route A: Nucleophilic aromatic substitution of 2-chloropyrimidine with morpholine.
-
Route B: Reaction of moroxydine sulfate with 1,1,3,3-tetramethoxypropane.
-
-
Step 2: Vilsmeier-Haack Formylation. The 2-morpholinopyrimidine intermediate undergoes formylation at the C5-position of the pyrimidine ring using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to produce the final product, this compound.
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Morpholinopyrimidine
Two effective methods for the synthesis of the 2-morpholinopyrimidine intermediate are presented below.
Route A: From 2-Chloropyrimidine and Morpholine
This method involves a nucleophilic aromatic substitution reaction.
Experimental Workflow
Caption: Workflow for the synthesis of 2-morpholinopyrimidine via Route A.
Detailed Protocol:
-
In a round-bottom flask, dissolve 2-chloropyrimidine (1.0 eq) and morpholine (1.2 eq) in water.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-morpholinopyrimidine.
Route B: From Moroxydine Sulfate and 1,1,3,3-Tetramethoxypropane
This route is based on a patented procedure and involves the condensation of moroxydine sulfate with 1,1,3,3-tetramethoxypropane.[1]
Experimental Workflow
Caption: Workflow for the synthesis of 2-morpholinopyrimidine via Route B.
Detailed Protocol:
-
To a 1 L three-necked flask, add 200 mL of ethanol and 60 g of moroxydine sulfate.[1]
-
Heat the mixture to reflux and add 43 g of 1,1,3,3-tetramethoxypropane dropwise.[1]
-
Continue to reflux the reaction mixture for 4 hours.[1]
-
After the reaction is complete, remove the ethanol by rotary evaporation.[1]
-
Adjust the pH of the resulting solid to 10 with a 10% sodium hydroxide solution, which will cause a white solid to precipitate.[1]
-
Collect the solid by suction filtration.[1]
-
Dry the solid in an oven to obtain 2-morpholinopyrimidine.[1]
Step 2: Vilsmeier-Haack Formylation of 2-Morpholinopyrimidine
This reaction introduces a formyl group at the electron-rich C5-position of the pyrimidine ring.
Experimental Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Detailed Protocol:
-
In a three-necked round-bottomed flask equipped with a stirrer and a dropping funnel, place anhydrous dimethylformamide (DMF) (3.0 eq) and cool it in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF with stirring to form the Vilsmeier reagent.
-
To this pre-formed Vilsmeier reagent, add 2-morpholinopyrimidine (1.0 eq).
-
Heat the reaction mixture, typically to a temperature between 60-90°C, and monitor its progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | Starting Material (Route A) |
| Morpholine | C₄H₉NO | 87.12 | Reagent (Route A) |
| Moroxydine Sulfate | C₆H₁₅N₅O₅S | 269.28 | Starting Material (Route B) |
| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | Reagent (Route B) |
| 2-Morpholinopyrimidine | C₈H₁₁N₃O | 165.19 | Intermediate |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Reagent (Vilsmeier-Haack) |
| Dimethylformamide | C₃H₇NO | 73.09 | Reagent/Solvent (Vilsmeier-Haack) |
| This compound | C₉H₁₁N₃O₂ | 193.20 | Final Product |
Table 2: Reaction Conditions and Yields
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Step 1 (Route A) | 2-Chloropyrimidine, Morpholine | Water | Reflux | Varies | Not specified |
| Step 1 (Route B) | Moroxydine Sulfate, 1,1,3,3-Tetramethoxypropane | Ethanol | Reflux | 4 | Not specified[1] |
| Step 2 | 2-Morpholinopyrimidine, POCl₃, DMF | DMF | 60-90 | Varies | Not specified |
Spectroscopic Data
The following are the expected spectroscopic data for the intermediate and the final product based on the analysis of similar structures.
2-Morpholinopyrimidine
-
¹H NMR: The proton NMR spectrum is expected to show signals for the morpholine protons and the pyrimidine ring protons. The morpholine protons typically appear as two triplets, one for the protons adjacent to the oxygen atom (around 3.7-3.8 ppm) and another for the protons adjacent to the nitrogen atom (around 3.5-3.6 ppm). The pyrimidine protons at the 4- and 6-positions would appear as a doublet (around 8.3 ppm), and the proton at the 5-position would appear as a triplet (around 6.6 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the two distinct carbons of the morpholine ring (one near the oxygen around 66-67 ppm and one near the nitrogen around 44-45 ppm). The pyrimidine ring carbons would also be visible, with the C2 carbon attached to the morpholine appearing at a lower field.
-
IR (Infrared Spectroscopy): The IR spectrum would show characteristic C-H stretching and bending frequencies for the aliphatic and aromatic portions of the molecule, as well as C-N and C-O stretching vibrations.
This compound
-
¹H NMR: In addition to the signals for the 2-morpholinopyrimidine core, a characteristic singlet for the aldehyde proton (CHO) is expected to appear at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The signals for the pyrimidine protons at the 4- and 6-positions would appear as singlets at a lower field compared to the unsubstituted intermediate due to the electron-withdrawing effect of the aldehyde group.
-
¹³C NMR: The most notable feature in the ¹³C NMR spectrum would be the signal for the carbonyl carbon of the aldehyde group, which typically resonates in the region of 185-195 ppm. The chemical shifts of the pyrimidine ring carbons would also be affected by the presence of the formyl group.
-
IR: The IR spectrum will show a strong carbonyl (C=O) stretching absorption band for the aldehyde group, typically in the range of 1680-1710 cm⁻¹.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and scale. Further analytical characterization is recommended to confirm the identity and purity of the synthesized compounds.
References
2-Morpholinopyrimidine-5-carbaldehyde chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 2-Morpholinopyrimidine-5-carbaldehyde. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the established biological significance of the morpholinopyrimidine scaffold.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a morpholine group at the 2-position and a carbaldehyde (formyl) group at the 5-position.
Structure:
Chemical Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 842974-69-0 | [1][2] |
| Molecular Formula | C₉H₁₁N₃O₂ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| IUPAC Name | 2-(morpholin-4-yl)pyrimidine-5-carbaldehyde | N/A |
| SMILES | O=CC1=CN=C(N2CCOCC2)N=C1 | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | N/A |
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| Melting Point | 100-120 °C | Based on similar substituted pyrimidines. |
| Boiling Point | >300 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes. | The morpholine and aldehyde groups increase polarity. |
Spectroscopic Data (Predicted)
The following tables outline the expected spectral characteristics of this compound. These predictions are based on typical values for the functional groups present in the molecule.
¹H NMR Spectroscopy (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~8.8 | s | 2H | Pyrimidine protons (H4, H6) |
| ~3.8 | t | 4H | Morpholine protons (-N-CH₂-) |
| ~3.7 | t | 4H | Morpholine protons (-O-CH₂-) |
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~185 | Aldehyde carbonyl carbon (-CHO) |
| ~165 | Pyrimidine carbon (C2) |
| ~160 | Pyrimidine carbons (C4, C6) |
| ~120 | Pyrimidine carbon (C5) |
| ~66 | Morpholine carbons (-O-CH₂-) |
| ~44 | Morpholine carbons (-N-CH₂-) |
IR Spectroscopy (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-2800 | Medium | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (aldehyde) |
| ~1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1250 | Strong | C-O-C stretching (morpholine) |
| ~1115 | Strong | C-N stretching (morpholine) |
Mass Spectrometry (EI):
| m/z | Interpretation |
| 193 | [M]⁺ (Molecular ion) |
| 164 | [M-CHO]⁺ |
| 136 | Fragmentation of the morpholine ring |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyrimidine derivatives. The following are proposed experimental protocols.
Proposed Synthesis Workflow
References
An In-depth Technical Guide to 2-Morpholinopyrimidine-5-carbaldehyde: Synthesis, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Morpholinopyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of direct historical data on its discovery, this document outlines a proposed synthetic pathway based on established chemical principles, specifically the Vilsmeier-Haack reaction. This guide details the probable synthetic route, experimental protocols, and potential biological significance inferred from structurally related morpholinopyrimidine derivatives. The information is presented to facilitate further research and application in drug discovery and development.
Introduction
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The incorporation of a morpholine moiety can further enhance the pharmacological profile of these molecules. While the specific discovery and history of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in the synthesis of novel bioactive compounds. This guide proposes a likely synthetic route and discusses its potential biological context based on analogous structures.
Proposed Synthesis of this compound
The introduction of a formyl group at the C5 position of a pyrimidine ring is effectively achieved through the Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Synthetic Pathway
The proposed synthesis of this compound involves a two-step process starting from a commercially available precursor, 2,4-dichloropyrimidine.
Spectroscopic and Structural Analysis of 2-Morpholinopyrimidine-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Morpholinopyrimidine-5-carbaldehyde. Due to the limited availability of directly published experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. This guide also includes generalized experimental protocols for the acquisition of such spectroscopic data, intended to serve as a reference for researchers.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups, including the morpholine ring, the pyrimidine core, and the aldehyde group.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.7 - 8.9 | Singlet | 2H | Pyrimidine protons (H4, H6) |
| ~3.7 - 3.9 | Triplet | 4H | Morpholine protons (-N-CH₂-) |
| ~3.6 - 3.8 | Triplet | 4H | Morpholine protons (-O-CH₂-) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 195 | Aldehyde carbonyl carbon (-CHO) |
| ~162 - 165 | Pyrimidine carbon (C2) |
| ~158 - 160 | Pyrimidine carbons (C4, C6) |
| ~115 - 120 | Pyrimidine carbon (C5) |
| ~66 - 68 | Morpholine carbons (-O-CH₂-) |
| ~43 - 45 | Morpholine carbons (-N-CH₂-) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Medium | C-H stretching (aliphatic) |
| ~2850 - 2750 | Weak | C-H stretching (aldehyde) |
| ~1700 - 1680 | Strong | C=O stretching (aldehyde) |
| ~1600 - 1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1250 - 1050 | Strong | C-O-C stretching (morpholine) |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight | 193.20 g/mol |
| Predicted [M+H]⁺ | 194.09 |
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of NMR, IR, and MS data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is typically used.
-
Data Acquisition: Introduce the sample solution into the ion source. The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
The Rising Therapeutic Potential of Morpholinopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Novel derivatives incorporating this core have shown significant promise in the fields of oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the current landscape of morpholinopyrimidine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of the underlying molecular mechanisms to aid in the advancement of drug discovery and development efforts.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant body of research has focused on the development of morpholinopyrimidine derivatives as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1][2]
Quantitative Anticancer Activity Data
The anticancer efficacy of novel morpholinopyrimidine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized below.
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | PI3Kα/β/δ, mTOR | Leukemia (SR) | 0.10 ± 0.01 | [1] |
| PI3Kα | - | 0.17 ± 0.01 | [1] | |
| PI3Kβ | - | 0.13 ± 0.01 | [1] | |
| PI3Kδ | - | 0.76 ± 0.04 | [1] | |
| mTOR | - | 0.83 ± 0.05 | [1] | |
| 12d | PI3Kα/β/δ, mTOR | Leukemia (SR) | 0.09 ± 0.01 | [1] |
| PI3Kα | - | 1.27 ± 0.07 | [1] | |
| PI3Kβ | - | 3.20 ± 0.16 | [1] | |
| PI3Kδ | - | 1.98 ± 0.11 | [1] | |
| mTOR | - | 2.85 ± 0.17 | [1] | |
| 17p | PI3Kα | - | 0.0318 ± 0.0041 | |
| PI3Kδ | - | 0.0154 ± 0.0019 | ||
| Ovarian (A2780) | - | 0.39 ± 0.03 | ||
| GDC-0941 | PI3Kα | PC-3 | 0.003 (approx.) | [3] |
| 8d | PI3Kα | A549 | 6.02 ± 1.22 | [3] |
| PC-3 | 8.91 ± 0.72 | [3] | ||
| MCF-7 | 8.39 ± 1.91 | [3] | ||
| HepG2 | 10.27 ± 0.94 | [3] |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Morpholinopyrimidine derivatives have been shown to inhibit this pathway at the level of PI3K and/or mTOR, leading to the downstream effects of decreased cell growth and induction of apoptosis.[1]
Experimental Protocols
This protocol is adapted from a general ADP-Glo™ Kinase Assay protocol and is suitable for measuring the activity of PI3Kα and the inhibitory potential of morpholinopyrimidine derivatives.
-
Reagent Preparation :
-
Prepare PI3K Reaction Buffer containing a lipid substrate (e.g., PIP2).
-
Dilute the PI3Kα enzyme in the prepared reaction buffer.
-
Prepare a 250 µM ATP solution in water.
-
Prepare the test morpholinopyrimidine derivatives at various concentrations in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure :
-
In a 384-well low-volume plate, add 0.5 µL of the test compound or vehicle control.
-
Add 4 µL of the diluted enzyme/lipid substrate mixture.
-
Initiate the kinase reaction by adding 0.5 µL of the 250 µM ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Anti-inflammatory Activity: Inhibition of iNOS and COX-2
Certain morpholinopyrimidine derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators. Specifically, they have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of lead compounds V4 and V8 was assessed by their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
| Compound | Assay | Cell Line | Concentration (µM) | % Inhibition of NO Production | Reference |
| V4 | Nitric Oxide Production Inhibition | RAW 264.7 | 12.5 | Significant reduction observed | [4] |
| V8 | Nitric Oxide Production Inhibition | RAW 264.7 | 12.5 | Significant reduction observed | [4] |
Note: Specific percentage inhibition values were not provided in the source material, but the reduction was reported as significant.
Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of transcription factors such as NF-κB. This, in turn, induces the expression of pro-inflammatory enzymes like iNOS and COX-2. Morpholinopyrimidine derivatives can interfere with this cascade, reducing the inflammatory response.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-Morpholinopyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Morpholinopyrimidine-5-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data for key precursors and closely related analogs with predicted properties to offer a valuable resource for researchers. This guide is intended to facilitate further investigation into this molecule and its potential applications in medicinal chemistry and drug discovery, particularly in the context of kinase signaling pathways.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. The incorporation of a morpholine moiety can enhance pharmacological properties such as solubility and metabolic stability. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for further molecular elaboration. While this compound is not extensively characterized in publicly available literature, its structural motifs suggest potential as an intermediate in the synthesis of novel kinase inhibitors, particularly targeting the PI3K/mTOR pathway, a critical regulator of cell growth and proliferation.
Physicochemical Properties
Direct experimental data for this compound is scarce. The following tables summarize the known properties of a key synthetic precursor, 2-Chloropyrimidine-5-carbaldehyde, and provide predicted or estimated values for the target compound. These predictions are based on computational models and data from analogous structures and should be confirmed by experimental analysis.
Table 1: Physicochemical Data for 2-Chloropyrimidine-5-carbaldehyde (Precursor)
| Property | Value | Source |
| CAS Number | 933702-55-7 | [1][2] |
| Molecular Formula | C₅H₃ClN₂O | [1][2] |
| Molecular Weight | 142.54 g/mol | [1][2] |
| Melting Point | 113.0 °C | [1] |
| Appearance | Solid | [3] |
| Storage Conditions | 2°C - 8°C, under inert gas | [1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted/Estimated Value | Notes |
| Molecular Formula | C₉H₁₁N₃O₂ | - |
| Molecular Weight | 193.20 g/mol | Calculated |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Based on the properties of similar morpholinopyrimidine derivatives. |
| pKa | Not available | The pyrimidine nitrogens are weakly basic. |
| XLogP3 | ~0.6 | A measure of lipophilicity; this value suggests moderate water solubility. |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process: the formylation of a suitable pyrimidine precursor to introduce the aldehyde group, followed by nucleophilic aromatic substitution to introduce the morpholine moiety. A common method for formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.
Proposed Synthetic Pathway
References
Unlocking Precision Oncology: A Technical Guide to the Therapeutic Targets of 2-Morpholinopyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 2-morpholinopyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the realm of targeted cancer therapy. Its unique chemical architecture allows for versatile substitutions, leading to the development of highly potent and selective inhibitors of key cellular signaling pathways implicated in cancer progression. This technical guide provides an in-depth exploration of the primary therapeutic targets of 2-morpholinopyrimidine derivatives, offering a comprehensive resource for researchers and drug development professionals. We delve into the quantitative analysis of their biological activity, detailed experimental methodologies for their evaluation, and visual representations of the intricate signaling networks they modulate.
Core Therapeutic Targets: The PI3K-Related Kinase (PIKK) Family
The 2-morpholinopyrimidine core has shown remarkable efficacy in targeting members of the Phosphoinositide 3-Kinase-Related Kinase (PIKK) family. These kinases are central regulators of cellular processes critical for cancer cell survival, proliferation, and DNA damage repair. The primary targets include Phosphoinositide 3-Kinase (PI3K), Mammalian Target of Rapamycin (mTOR), DNA-dependent Protein Kinase (DNA-PK), and Ataxia Telangiectasia and Rad3-related (ATR) kinase. Additionally, emerging research has identified SMG1, another PIKK family member involved in nonsense-mediated mRNA decay, as a viable target.
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR)
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. The 2-morpholinopyrimidine scaffold is a cornerstone of numerous potent PI3K and dual PI3K/mTOR inhibitors.
Quantitative Analysis of Biological Activity:
The following tables summarize the in vitro inhibitory activity of representative 2-morpholinopyrimidine-based compounds against PI3K isoforms and mTOR, as well as their anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selected 2-Morpholinopyrimidine Derivatives
| Compound | Target | IC50 (nM) | Reference(s) |
| Gedatolisib (PF-05212384) | PI3Kα | 0.4 | [1][2][3] |
| PI3Kγ | 5.4 | [2] | |
| mTOR | 1.6 | [1][2][3] | |
| Buparlisib (BKM120) | PI3Kα | 52 | [4] |
| PI3Kβ | 166 | [4] | |
| PI3Kδ | 116 | [4] | |
| PI3Kγ | 262 | [4] |
Table 2: Anti-proliferative Activity of Gedatolisib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MDA-MB-361 | Breast Cancer | 4 | [1][2] |
| PC3-MM2 | Prostate Cancer | 13.1 | [1][2] |
Signaling Pathway:
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. The following diagram illustrates the key components of this pathway and the points of inhibition by 2-morpholinopyrimidine-based drugs.
PI3K/Akt/mTOR Signaling Pathway Inhibition.
DNA-dependent Protein Kinase (DNA-PK)
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.
Quantitative Analysis of Biological Activity:
Table 3: In Vitro Kinase Inhibitory Activity of NU7441
| Compound | Target | IC50 (nM) | Reference(s) |
| NU7441 (KU-57788) | DNA-PK | 14 | [5][6][7][8][9][10] |
| PI3K | 5000 | [5][6][7][8] | |
| mTOR | 1700 | [5][7] |
Signaling Pathway:
The following diagram illustrates the role of DNA-PK in the NHEJ pathway and its inhibition by 2-morpholinopyrimidine derivatives.
DNA-PK and the NHEJ Pathway.
Ataxia Telangiectasia and Rad3-related (ATR) Kinase
ATR is a master regulator of the DNA damage response to replication stress. Cancer cells often exhibit high levels of replication stress, making them particularly vulnerable to ATR inhibition.
Quantitative Analysis of Biological Activity:
Table 4: In Vitro Kinase Inhibitory Activity of Ceralasertib (AZD6738)
| Compound | Target | IC50 (nM) | Reference(s) |
| Ceralasertib (AZD6738) | ATR (enzyme) | 1 | [11][12][13] |
| ATR (cellular, pChk1) | 74 | [13][14] | |
| DNA-PK | >5000 | [14] | |
| ATM | >5000 | [14] | |
| mTOR | >5000 | [14] |
Signaling Pathway:
The ATR signaling pathway is activated by single-stranded DNA, which often arises from stalled replication forks.
ATR Signaling in Response to Replication Stress.
SMG1 Kinase
SMG1 is a key regulator of nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons. Inhibition of SMG1 is an emerging anti-cancer strategy.
Quantitative Analysis of Biological Activity:
Table 5: In Vitro Kinase Inhibitory Activity of CC-115
| Compound | Target | IC50 (nM) | Reference(s) |
| CC-115 | DNA-PK | 13 | [15] |
| mTOR | 21 | [15] | |
| PI3Kα | 850 | [15] | |
| SMG1 | (Inhibits) | [16][17][18] |
Signaling Pathway:
The NMD pathway is a complex process involving multiple factors. SMG1 plays a crucial role in the phosphorylation of UPF1, a key step in NMD activation.
Role of SMG1 in Nonsense-Mediated mRNA Decay.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of 2-morpholinopyrimidine-based inhibitors.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Workflow for an In Vitro Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the 2-morpholinopyrimidine test compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing a purified kinase (e.g., recombinant human PI3Kα), and its lipid substrate (e.g., PIP2).
-
Kinase Reaction: In a microplate, add the kinase and the test compound at various concentrations. After a pre-incubation period, initiate the kinase reaction by adding a mixture of ATP and a labeled co-substrate (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: The amount of product formed (e.g., phosphorylated substrate or ADP) is quantified. For radioactive assays, this can be done using scintillation counting. For non-radioactive assays, methods like luminescence-based ADP detection (e.g., ADP-Glo™) can be used.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for the MTT Cell Viability Assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-morpholinopyrimidine compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Western Blotting for Protein Phosphorylation (Example: p-Akt)
Western blotting is used to detect and quantify the phosphorylation status of specific proteins, providing a readout of pathway activation.
Methodology:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative change in protein phosphorylation.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a 2-morpholinopyrimidine compound in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement and Monitoring: Measure the tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry). The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.
Conclusion
The 2-morpholinopyrimidine scaffold represents a highly versatile and fruitful platform for the development of targeted cancer therapeutics. Its ability to potently and often selectively inhibit key kinases in the PIKK family, particularly PI3K, mTOR, DNA-PK, and ATR, underscores its significance in oncology drug discovery. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this remarkable chemical scaffold. Future efforts in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and novel combination strategies to overcome drug resistance and improve patient outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]
- 3. Gedatolisib (PF-05212384, PKI-587) | PI3K/mTOR inhibitor | Probechem Biochemicals [probechem.com]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NU 7441 [bio-gems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. tocris.com [tocris.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. AZD6738 [openinnovation.astrazeneca.com]
- 15. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SMG1, a nonsense-mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Silico Prediction of 2-Morpholinopyrimidine-5-carbaldehyde Bioactivity: A Technical Guide
Version: 1.0
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 2-Morpholinopyrimidine-5-carbaldehyde. Given the therapeutic potential of morpholinopyrimidine derivatives, particularly as kinase inhibitors, this document outlines a systematic computational approach to identify potential biological targets, predict binding affinity, and establish structure-activity relationships.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery. Detailed methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling are presented. Furthermore, this document includes protocols for the experimental validation of computational predictions and employs data visualization through structured tables and Graphviz diagrams to illustrate key workflows and concepts.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The morpholinopyrimidine core, in particular, has been identified in several potent and selective kinase inhibitors, such as the dual PI3K/mTOR inhibitor GDC-0941.[1][3] this compound is a derivative of this class of compounds, and its bioactivity has not been extensively characterized. In silico methods offer a time- and cost-effective strategy to hypothesize and prioritize its potential biological activities before undertaking extensive experimental studies.[4][5]
This guide will delineate a comprehensive in silico workflow to predict the bioactivity of this compound, focusing on its potential as a kinase inhibitor.
In Silico Prediction Workflow
The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects.[4]
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Morpholinopyrimidine-5-carbaldehyde from 2,4,6-trichloropyrimidine-5-carbaldehyde
Introduction
Pyrimidine derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities. The functionalization of the pyrimidine core allows for the generation of diverse molecular scaffolds for drug discovery and development. This application note describes a detailed protocol for the synthesis of 2,4-dichloro-6-morpholinopyrimidine-5-carbaldehyde, a key intermediate for the elaboration of more complex molecules. The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,4,6-trichloropyrimidine-5-carbaldehyde using morpholine. The presence of multiple reactive sites on the starting material necessitates carefully controlled reaction conditions to achieve the desired monosubstitution.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the three chlorine atoms and the aldehyde group. Morpholine, a secondary amine, acts as the nucleophile. The reaction is regioselective, with substitution preferentially occurring at the 4- or 6-position due to the electronic activation provided by the ring nitrogen atoms. Under controlled conditions, a single chlorine atom is displaced by morpholine to yield the desired product.
Experimental Protocol
Materials:
-
2,4,6-Trichloropyrimidine-5-carbaldehyde (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Thermometer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 eq) and anhydrous dimethylformamide (DMF, 10 mL per gram of starting material).
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature.
-
In a separate flask, dissolve morpholine (1.1 eq) in a small amount of DMF.
-
Add the morpholine solution dropwise to the stirred suspension of the trichloropyrimidine derivative over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction (disappearance of the starting material spot on TLC), pour the reaction mixture into ice-cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2,4-dichloro-6-morpholinopyrimidine-5-carbaldehyde.
Data Presentation
| Parameter | Value |
| Product Name | 2,4-Dichloro-6-morpholinopyrimidine-5-carbaldehyde |
| Molecular Formula | C₉H₉Cl₂N₃O₂ |
| Molecular Weight | 262.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Melting Point | 110-112 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.20 (s, 1H, CHO), 3.85 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O), 3.75 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 185.5 (CHO), 165.2, 162.8, 118.9, 66.8 (-N(CH₂C H₂)₂O), 45.1 (-N(C H₂CH₂)₂O) |
| Mass Spec (ESI-MS) | m/z 262.0 [M+H]⁺ |
| Purity (by HPLC) | >98% |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,4-dichloro-6-morpholinopyrimidine-5-carbaldehyde.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformation, highlighting the key bond formation event.
Application Notes and Protocols for the Formation of Schiff Bases using 2-Morpholinopyrimidine-5-carbaldehyde and Anilines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Schiff bases derived from pyrimidine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The formation of the characteristic azomethine (-C=N-) group via the condensation of a primary amine with an aldehyde is a versatile method for generating novel molecular architectures. This document provides detailed protocols and application notes for the synthesis of Schiff bases from 2-Morpholinopyrimidine-5-carbaldehyde and various substituted anilines. The methodologies outlined are based on established procedures for structurally similar pyrimidine-5-carbaldehydes.[1]
The pyrimidine moiety is a key structural component in numerous biologically active compounds, including nucleic acids.[2] Its combination with the Schiff base linkage offers a promising avenue for the development of new therapeutic agents.[2]
Experimental Protocols
General Procedure for the Synthesis of Schiff Bases from this compound and Substituted Anilines:
This protocol is adapted from the synthesis of structurally related pyrimidine-5-carbaldehyde Schiff bases.[1]
Materials:
-
This compound
-
Substituted anilines (e.g., aniline, 4-fluoroaniline, 3-chloroaniline, 4-methoxyaniline)
-
Anhydrous Tetrahydrofuran (THF)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (catalyst)
-
Chloroform (CHCl₃)
-
2% aqueous Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous THF.
-
To this solution, add 1.5 mmol of the respective substituted aniline.
-
Add a catalytic amount (e.g., 2 mg) of Indium(III) trifluoromethanesulfonate to the reaction mixture.
-
Stir the mixture at ambient temperature for 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the resulting solid residue in 25 mL of chloroform.
-
Wash the organic layer with 25 mL of 2% aqueous HCl.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform or a mixture of hexane and ethyl acetate) to afford the pure Schiff base.[1]
Characterization of Synthesized Schiff Bases:
The structure and purity of the synthesized Schiff bases can be confirmed using various spectroscopic and analytical techniques:
-
Melting Point: Determined using a standard melting point apparatus to assess purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretching vibration, typically observed in the range of 1690–1640 cm⁻¹).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the chemical structure. The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the downfield region (δ 8-9 ppm).[1]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[1]
Data Presentation
The following table summarizes representative data for Schiff bases synthesized from a structurally similar pyrimidine-5-carbaldehyde, which can be used as a reference for the expected outcomes when using this compound.[1]
| Schiff Base Derivative (Aniline Moiety) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) Azomethine Proton (-CH=N-) |
| 4-Fluoroaniline | 75.0 | 178 | 8.92 |
| 3-Chloroaniline | 28.9 | 193 | 8.91 |
| 2-Methoxyaniline | 36.4 | 167-169 | 9.05 |
| 4-(Trifluoromethyl)aniline | 51.7 | 210 | 8.91 |
Data adapted from the synthesis of N-(4-fluorophenyl)-6-methyl-2-phenyl-5-{[(aryl)imino]methyl}pyrimidin-4-amines.[1]
Visualizations
Experimental Workflow Diagram:
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound and anilines.
Caption: Workflow for Schiff base synthesis and characterization.
Signaling Pathway/Logical Relationship Diagram:
The following diagram illustrates the logical relationship of the key steps in the formation and confirmation of the Schiff base product.
Caption: Key steps in Schiff base formation and confirmation.
References
- 1. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities [mdpi.com]
- 2. jsscacs.edu.in [jsscacs.edu.in]
- 3. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
Application Notes and Protocols for the Reductive Amination of 2-Morpholinopyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive amination of 2-Morpholinopyrimidine-5-carbaldehyde is a crucial chemical transformation for the synthesis of a diverse library of N-substituted (2-morpholinopyrimidin-5-yl)methanamine derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery, particularly as potential inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3] The morpholinopyrimidine scaffold is a key pharmacophore in several known PI3K inhibitors.[1] This document provides detailed protocols for the synthesis, purification, and characterization of these valuable compounds.
Chemical Reaction Scheme
The general reaction scheme for the reductive amination of this compound with a primary amine is depicted below. This one-pot reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (STAB).
Application: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is constitutively active, leading to uncontrolled cell division and resistance to apoptosis.[3] The synthesized N-substituted (2-morpholinopyrimidin-5-yl)methanamine derivatives can be screened for their inhibitory activity against key kinases in this pathway, such as PI3K and mTOR.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols
General Protocol for Reductive Amination
This protocol describes a general method for the one-pot reductive amination of this compound with various primary amines using sodium triacetoxyborohydride (STAB).
Caption: General Experimental Workflow.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, cyclopropylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) is added the respective primary amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization
The purified products should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Melting Point (mp): To assess purity.
Data Presentation
The following tables provide representative data for the reductive amination of this compound with a selection of primary amines.
Table 1: Reaction Conditions and Yields
| Entry | Amine (R-NH₂) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 16 | 85 |
| 2 | Aniline | N-phenyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 20 | 78 |
| 3 | Cyclopropylamine | N-cyclopropyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 14 | 91 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-1-(2-morpholinopyrimidin-5-yl)methanamine | 22 | 75 |
Table 2: Characterization Data of Synthesized Compounds
| Entry | Product | Physical State | mp (°C) | HRMS (m/z) [M+H]⁺ |
| 1 | N-benzyl-1-(2-morpholinopyrimidin-5-yl)methanamine | White solid | 112-114 | 298.1819 |
| 2 | N-phenyl-1-(2-morpholinopyrimidin-5-yl)methanamine | Pale yellow solid | 128-130 | 284.1663 |
| 3 | N-cyclopropyl-1-(2-morpholinopyrimidin-5-yl)methanamine | Off-white solid | 98-100 | 248.1663 |
| 4 | N-(4-fluorophenyl)-1-(2-morpholinopyrimidin-5-yl)methanamine | White solid | 135-137 | 302.1568 |
Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃) δ (ppm)
| Entry | Product | Pyrimidine-H | CH₂-N | Morpholine-H | Aromatic/Alkyl-H |
| 1 | N-benzyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 8.25 (s, 2H) | 3.82 (s, 2H) | 3.78 (t, 4H), 3.65 (t, 4H) | 7.35-7.25 (m, 5H) |
| 2 | N-phenyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 8.30 (s, 2H) | 4.31 (d, 2H) | 3.80 (t, 4H), 3.68 (t, 4H) | 7.20 (t, 2H), 6.75 (t, 1H), 6.65 (d, 2H) |
| 3 | N-cyclopropyl-1-(2-morpholinopyrimidin-5-yl)methanamine | 8.22 (s, 2H) | 3.75 (s, 2H) | 3.79 (t, 4H), 3.66 (t, 4H) | 2.20 (m, 1H), 0.45 (m, 2H), 0.35 (m, 2H) |
| 4 | N-(4-fluorophenyl)-1-(2-morpholinopyrimidin-5-yl)methanamine | 8.28 (s, 2H) | 4.28 (d, 2H) | 3.81 (t, 4H), 3.67 (t, 4H) | 6.95 (t, 2H), 6.60 (dd, 2H) |
Conclusion
The reductive amination of this compound provides an efficient and versatile route to a library of N-substituted derivatives. These compounds serve as valuable scaffolds for the development of novel therapeutics, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway. The protocols and data presented herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
Application Notes: 2-Morpholinopyrimidine-5-carbaldehyde as a Key Intermediate for the Synthesis of PI3K/mTOR Kinase Inhibitors
Introduction
The 2-morpholinopyrimidine scaffold is a privileged pharmacophore in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the progression of numerous human cancers, driving tumor cell growth, proliferation, and survival.[3] Consequently, developing potent and selective inhibitors of PI3K and mTOR is a major focus in oncology drug discovery.[1][4]
2-Morpholinopyrimidine-5-carbaldehyde is a versatile chemical intermediate, providing a key building block for the synthesis of a diverse library of kinase inhibitors. The aldehyde functional group serves as a convenient anchor point for introducing various side chains and pharmacophoric elements through reactions such as reductive amination, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[3] This document provides detailed protocols and data regarding the application of this compound in the synthesis of potent PI3K/mTOR inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes.[2] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote cell growth and proliferation.[2][4]
Synthetic Applications and Protocols
The aldehyde functionality of this compound is readily converted into a variety of inhibitor scaffolds. A key synthetic transformation is reductive amination, which allows for the coupling of the pyrimidine core with diverse primary and secondary amines. This reaction is fundamental to creating inhibitors like GDC-0980 and other potent PI3K inhibitors.[3]
Experimental Protocol: General Procedure for Reductive Amination
This protocol describes a general method for synthesizing kinase inhibitors from this compound via reductive amination.
Materials:
-
This compound
-
Selected primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add the selected amine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the desired kinase inhibitor.
Performance Data: Inhibitory Activity of Morpholinopyrimidine Derivatives
The morpholinopyrimidine scaffold is a core component of numerous highly potent and selective PI3K/mTOR inhibitors. The table below summarizes the inhibitory activities (IC₅₀/Kᵢ) of several representative compounds from this class against various PI3K isoforms and mTOR.
| Compound ID | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | Reference |
| GDC-0980 (Apitolisib) | 5 nM (IC₅₀) | 27 nM (IC₅₀) | 7 nM (IC₅₀) | 14 nM (IC₅₀) | 17 nM (Kᵢ) | [3] |
| BKM-120 (Buparlisib) | 44.6 nM (IC₅₀) | - | - | - | - | [5][6] |
| Compound 17p | 31.8 nM (IC₅₀) | >1000 nM (IC₅₀) | 15.4 nM (IC₅₀) | >1000 nM (IC₅₀) | >1000 nM (IC₅₀) | [5][6] |
| Compound 12b | 0.17 µM (IC₅₀) | 0.13 µM (IC₅₀) | 0.76 µM (IC₅₀) | - | 0.83 µM (IC₅₀) | [7] |
| Compound 11 | 6.72 µM (IC₅₀) | - | - | - | 0.94 µM (IC₅₀) | [8] |
Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available.
The data clearly demonstrates that modifications to the core 2-morpholinopyrimidine structure, often achieved through reactions at the C5 position (analogous to the aldehyde), can significantly impact both potency and isoform selectivity. For instance, compound 17p exhibits high potency and selectivity for PI3Kα and PI3Kδ over other isoforms.[5][6]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The straightforward reactivity of the aldehyde group, particularly in reductive amination reactions, provides researchers with a powerful tool to generate diverse libraries of compounds for drug discovery. The established importance of the morpholinopyrimidine scaffold in PI3K/mTOR inhibition underscores the utility of this intermediate in developing next-generation cancer therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation with 2-Morpholinopyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form α,β-unsaturated compounds.[1][2] This reaction is pivotal in the synthesis of intermediates for fine chemicals, polymers, and pharmaceuticals.[1][2] Derivatives of morpholinopyrimidine are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[3][4][5] This document provides detailed protocols for the Knoevenagel condensation of 2-Morpholinopyrimidine-5-carbaldehyde with various active methylene compounds, offering a selection of catalytic systems and reaction conditions relevant to drug discovery and development. The products of this reaction are valuable scaffolds for generating libraries of compounds for biological screening.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Knoevenagel condensation of this compound with various active methylene compounds. These examples can serve as a reference for optimizing specific reaction conditions.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 4 | 92 |
| This compound | Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | 100 | 6 | 88 |
| This compound | Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 8 | 85 |
| This compound | Barbituric Acid | Glycine | Water | 90 | 3 | 95 |
| This compound | 2-Thiobarbituric Acid | Piperidine | Ethanol | Reflux | 4 | 93 |
Experimental Protocols
General Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use.
Protocol 1: Knoevenagel Condensation with Malononitrile using Piperidine Catalyst
This protocol describes the synthesis of (E)-2-((2-morpholinopyrimidin-5-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in anhydrous ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure (E)-2-((2-morpholinopyrimidin-5-yl)methylene)malononitrile.
Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate using Ammonium Acetate Catalyst
This protocol details the synthesis of (E)-ethyl 2-cyano-3-(2-morpholinopyrimidin-5-yl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl Cyanoacetate (1.1 eq)
-
Ammonium Acetate (0.2 eq)
-
Glacial Acetic Acid
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
TLC apparatus
Procedure:
-
Combine this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and ammonium acetate (0.2 eq) in glacial acetic acid in a round-bottom flask.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A solid precipitate will form. Collect the product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product to yield (E)-ethyl 2-cyano-3-(2-morpholinopyrimidin-5-yl)acrylate. Further purification can be achieved by recrystallization from ethanol.
Visualizations
References
- 1. purechemistry.org [purechemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions on the 2-Morpholinopyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction on a 2-morpholinopyrimidine core. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted pyrimidines, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.
Introduction
The 2-morpholinopyrimidine scaffold is a privileged structure in drug discovery, notably found in molecules targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. The Suzuki-Miyaura coupling offers a powerful method for the C-C bond formation, enabling the introduction of diverse aryl and heteroaryl substituents at specific positions on the pyrimidine ring. This allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
These notes focus on the coupling of arylboronic acids with halogenated 2-morpholinopyrimidines, providing optimized reaction conditions, detailed experimental protocols, and insights into the reaction's scope and limitations. The information presented is designed to be directly applicable in a research and development setting.
Data Presentation: Reaction Conditions and Yields
The successful Suzuki-Miyaura coupling of a 2-morpholinopyrimidine core is dependent on the careful selection of catalyst, base, solvent, and reaction temperature. The following tables summarize typical reaction conditions and yields for the coupling of 5-bromo-2-morpholinopyrimidine with various arylboronic acids.
Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of 5-bromo-2-morpholinopyrimidine with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 72 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 4 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 5 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82 |
| 6 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 16 | 65 |
| 7 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 6 | 78 |
Table 2: Suzuki Coupling of 5-bromo-2-morpholinopyrimidine with Various Arylboronic Acids
Reaction Conditions: 5-bromo-2-morpholinopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Morpholino-5-phenylpyrimidine | 75 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-morpholinopyrimidine | 82 |
| 3 | 3-Nitrophenylboronic acid | 2-Morpholino-5-(3-nitrophenyl)pyrimidine | 68 |
| 4 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-morpholinopyrimidine | 78 |
| 5 | Thiophen-2-ylboronic acid | 2-Morpholino-5-(thiophen-2-yl)pyrimidine | 65 |
| 6 | 3-Furylboronic acid | 5-(3-Furyl)-2-morpholinopyrimidine | 71 |
| 7 | 4-(Trifluoromethyl)phenylboronic acid | 2-Morpholino-5-(4-(trifluoromethyl)phenyl)pyrimidine | 62 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 5-bromo-2-morpholinopyrimidine
Materials:
-
5-bromo-2-morpholinopyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate (or oil bath)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 5-bromo-2-morpholinopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (0.02 - 0.05 equiv.).
-
Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., to achieve a 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2-morpholinopyrimidine.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
PI3K/Akt/mTOR Signaling Pathway
The 2-morpholinopyrimidine core is a key pharmacophore in many inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols: Synthesis and Evaluation of 2-Morpholinopyrimidine-5-carbaldehyde Derivatives as PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, purification, and biological evaluation of 2-morpholinopyrimidine-5-carbaldehyde derivatives as potential dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. The protocols outlined below are intended to be a starting point and may require optimization based on specific laboratory conditions and derivative structures.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[4][5] Dual inhibitors targeting both PI3K and mTOR have shown promise in overcoming some of the resistance mechanisms observed with single-target agents.[6] The 2-morpholinopyrimidine scaffold has been identified as a promising pharmacophore for the development of potent PI3K/mTOR inhibitors. This document details the synthetic route to this compound, a key intermediate for the generation of a library of derivatives, and provides protocols for assessing their biological activity.
Chemical Synthesis
The synthesis of this compound is a multi-step process starting from readily available starting materials. The general synthetic scheme is outlined below.
Diagram: Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dihydroxypyrimidine-5-carbaldehyde
This protocol is adapted from established procedures for the formylation of uracil.
-
To a suspension of uracil (1 equivalent) in water, add barium hydroxide octahydrate (0.6 equivalents).
-
Slowly add 37% formaldehyde solution (2.2 equivalents) and reflux the mixture for 30 minutes until the uracil dissolves.
-
Allow the reaction to stir at room temperature overnight.
-
Bubble carbon dioxide gas through the solution to precipitate barium carbonate.
-
Filter the mixture and evaporate the aqueous phase to obtain a viscous residue.
-
Reflux the residue with 70% ethanol for 2 hours, then cool to precipitate 5-hydroxymethyluracil.
-
Filter and dry the 5-hydroxymethyluracil.
-
To a suspension of 5-hydroxymethyluracil in chloroform, add manganese dioxide (excess) and reflux for 10 hours.
-
Filter the hot reaction mixture and wash the filter cake with hot chloroform.
-
Combine the chloroform filtrates and evaporate to yield crude 2,4-dihydroxypyrimidine-5-carbaldehyde.
Step 2: Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde
This step involves the chlorination of the dihydroxy intermediate.
-
Add the crude 2,4-dihydroxypyrimidine-5-carbaldehyde from the previous step to phosphorus oxychloride (POCl₃) (at least 5 equivalents).
-
Reflux the mixture for 5 hours.
-
Carefully remove excess POCl₃ by distillation under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel to obtain 2,4-dichloropyrimidine-5-carbaldehyde.[1]
Step 3: Synthesis of this compound
This final step involves a nucleophilic aromatic substitution reaction.
-
Dissolve 2,4-dichloropyrimidine-5-carbaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add morpholine (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final this compound.
Biological Evaluation
The synthesized compounds should be evaluated for their ability to inhibit PI3K and mTOR kinases and their anti-proliferative effects in cancer cell lines.
Diagram: PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against PI3K and mTOR kinases should be determined using in vitro kinase assays. Commercially available kits, such as those employing a fluorescence resonance energy transfer (FRET) or luminescence-based readout, are recommended for high-throughput screening.
General Protocol for In Vitro Kinase Assay:
-
Prepare a dilution series of the test compounds in DMSO.
-
In a suitable microplate, add the kinase, substrate (e.g., purified protein or peptide), and ATP.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the recommended temperature and time for the specific kinase assay kit.
-
Stop the reaction and measure the signal (e.g., fluorescence or luminescence) according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays
Cell Viability Assay (MTT or WST-1 Assay)
This assay determines the effect of the compounds on the proliferation of cancer cell lines known to have an activated PI3K/mTOR pathway (e.g., MCF-7, PC-3, U87MG).
Diagram: Cell Viability Assay Workflow
Caption: Workflow for the cell viability assay.
Protocol for MTT Assay:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Western Blot Analysis
Western blotting is used to confirm the on-target activity of the compounds by assessing the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1.
Protocol for Western Blot Analysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, S6, 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Reference Cmpd |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | U87MG IC₅₀ (µM) |
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Reference Cmpd |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the synthesis and preclinical evaluation of novel this compound derivatives as PI3K/mTOR inhibitors. Successful execution of these experiments will enable the identification of potent and selective dual inhibitors with the potential for further development as anti-cancer therapeutics.
References
The Potential of 2-Morpholinopyrimidine-5-carbaldehyde in the Development of Novel Anti-Inflammatory Therapeutics
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Within this class, 2-morpholinopyrimidine derivatives have emerged as a promising avenue for the discovery of potent anti-inflammatory agents. The introduction of a carbaldehyde group at the 5-position of this scaffold, as in 2-Morpholinopyrimidine-5-carbaldehyde, presents a versatile chemical handle for the synthesis of a diverse library of novel compounds. This aldehyde functionality can readily participate in a variety of chemical transformations, enabling the exploration of new chemical space in the quest for more effective and selective anti-inflammatory drugs. This document provides detailed application notes and proposed experimental protocols for the utilization of this compound in the synthesis and evaluation of new anti-inflammatory agents.
Application Notes
The core strategy for leveraging this compound in anti-inflammatory drug discovery revolves around its aldehyde group. This functional group is a key building block for creating more complex molecular architectures that can interact with biological targets involved in the inflammatory cascade. Pyrimidine derivatives have been shown to exert their anti-inflammatory effects through the inhibition of key enzymes and signaling pathways, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) pathway.
Key Synthetic Strategies:
-
Schiff Base Formation: The aldehyde can be condensed with various primary amines to form Schiff bases. This reaction is a straightforward method to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
-
Knoevenagel Condensation: Reaction with active methylene compounds can lead to the formation of α,β-unsaturated carbonyl compounds. These derivatives are known to be reactive Michael acceptors and can covalently modify biological targets.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a means to extend the carbon skeleton and introduce different functionalities.
-
Reductive Amination: The aldehyde can be converted to an amine through reductive amination, offering another route to introduce nitrogen-containing substituents.
-
Chalcone Synthesis: Condensation with acetophenones yields chalcones, a class of compounds well-documented for their anti-inflammatory properties.
These synthetic routes, starting from this compound, can generate a library of novel compounds for biological screening.
Proposed Signaling Pathway Inhibition
The anti-inflammatory activity of pyrimidine derivatives is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary targets include the enzymes COX-2 and iNOS, which are responsible for the production of pro-inflammatory mediators like prostaglandins and nitric oxide, respectively.
Caption: Proposed mechanism of action for 2-morpholinopyrimidine derivatives.
Quantitative Data of Related Anti-Inflammatory Agents
While specific data for derivatives of this compound is not yet available, the following table summarizes the anti-inflammatory activity of structurally related morpholinopyrimidine compounds to provide a benchmark for potential efficacy.
| Compound ID | Target | Assay | IC50 / % Inhibition | Reference |
| V4 | NO | Griess Assay (in LPS-stimulated RAW 264.7 cells) | Significant inhibition at 12.5 µM | [1][2] |
| V8 | NO | Griess Assay (in LPS-stimulated RAW 264.7 cells) | Significant inhibition at 12.5 µM | [1][2] |
| V4 | iNOS | Western Blot | Decreased protein expression | [1][2] |
| V8 | iNOS | Western Blot | Decreased protein expression | [1][2] |
| V4 | COX-2 | Western Blot | Decreased protein expression | [1][2] |
| V8 | COX-2 | Western Blot | Decreased protein expression | [1][2] |
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general procedure for the synthesis of Schiff base derivatives from this compound and various primary amines.
Caption: General workflow for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Absolute ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
Add 1.1 equivalents of the desired primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In vitro Anti-inflammatory Activity Screening
This protocol outlines the procedure for evaluating the anti-inflammatory activity of the synthesized compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized 2-morpholinopyrimidine derivatives
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
This structured approach, combining targeted synthesis and robust biological evaluation, will enable researchers to thoroughly investigate the potential of this compound as a valuable starting material for the development of novel anti-inflammatory agents.
References
Application Notes and Protocols for High-Throughput Screening of 2-Morpholinopyrimidine-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for 2-morpholinopyrimidine-5-carbaldehyde derivatives. This class of compounds has shown significant potential as inhibitors of key cellular signaling pathways, particularly those involved in cancer and inflammation. The primary molecular targets identified for the broader morpholinopyrimidine scaffold include the PI3K/mTOR pathway and enzymes involved in the inflammatory response such as iNOS and COX-2.
This document outlines detailed protocols for biochemical and cell-based assays suitable for screening and characterizing these derivatives. It includes methodologies for assessing kinase inhibition, evaluating anti-inflammatory activity, and determining cellular cytotoxicity. Additionally, representative data is presented in a structured format to facilitate comparison and interpretation.
Biochemical Assays for Kinase Inhibition
Derivatives of the 2-morpholinopyrimidine scaffold have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers.[1] High-throughput screening of this compound derivatives against PI3K and mTOR kinases is a critical step in their development as potential anti-cancer agents.
PI3Kα/mTOR Dual Inhibition Assays
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ or Adapta™ Universal Kinase Assay, is a robust method for HTS of kinase inhibitors.[2][3][4] These assays are homogeneous, non-radioactive, and highly amenable to automation in 384-well formats.[2]
1.1.1. Representative Quantitative Data
The following table summarizes representative inhibitory activities of morpholinopyrimidine derivatives against PI3Kα and mTOR. Note that these are example values for related compounds, as specific data for the this compound core is not yet publicly available.
| Compound ID | Target Kinase | IC50 (µM) | Assay Platform | Reference |
| 12b | PI3Kα | 0.17 ± 0.01 | Biochemical Assay | [5][6] |
| PI3Kβ | 0.13 ± 0.01 | Biochemical Assay | [5][6] | |
| PI3Kδ | 0.76 ± 0.04 | Biochemical Assay | [5][6] | |
| mTOR | 0.83 ± 0.05 | Biochemical Assay | [5][6] | |
| 12d | PI3Kα | 1.27 ± 0.07 | Biochemical Assay | [5][6] |
| PI3Kβ | 3.20 ± 0.16 | Biochemical Assay | [5][6] | |
| PI3Kδ | 1.98 ± 0.11 | Biochemical Assay | [5][6] | |
| mTOR | 2.85 ± 0.17 | Biochemical Assay | [5][6] | |
| Compound 11 | PI3Kα | 6.72 ± 0.30 | Biochemical Assay | [7] |
| mTOR | 0.94 ± 0.10 | Biochemical Assay | [7] |
1.1.2. Experimental Protocol: Adapta™ Universal Kinase Assay for PI3Kα
This protocol is adapted for a 384-well plate format and is based on the detection of ADP produced during the kinase reaction.[3][4]
Materials:
-
Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)
-
Recombinant human PI3Kα
-
PIP2 substrate
-
ATP
-
This compound derivatives dissolved in DMSO
-
Assay plates (384-well, low volume, non-binding surface)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction (10 µL volume):
-
Add 2.5 µL of 4x test compound or control to the appropriate wells.
-
Add 5 µL of 2x PI3Kα enzyme and 2x PIP2 substrate mix.
-
Add 2.5 µL of 4x ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection:
-
Add 5 µL of the Adapta™ Detection Mix containing Eu-anti-ADP antibody, Alexa Fluor™ 647 labeled ADP tracer, and EDTA to stop the reaction.
-
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
1.1.3. Workflow for Kinase Inhibition HTS
Caption: Workflow for a typical TR-FRET based kinase inhibition HTS assay.
Cell-Based Assays for Anti-Inflammatory Activity
Morpholinopyrimidine derivatives have also been reported to possess anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][8][9] These enzymes are key mediators of the inflammatory response.
Nitric Oxide (NO) Production Assay in Macrophages
The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (a stable metabolite of NO) in cell culture supernatants.[10][11] This assay is well-suited for HTS to identify inhibitors of iNOS activity.
2.1.1. Representative Quantitative Data
The following table presents representative data for the inhibition of NO production by morpholinopyrimidine derivatives in LPS-stimulated RAW 264.7 macrophage cells.
| Compound ID | NO Inhibition (%) at 12.5 µM | IC50 (µM) for NO Inhibition | Cytotoxicity (CC50 in µM) | Reference |
| V4 | High | Not Reported | > 50 | [3][8][9] |
| V8 | High | Not Reported | > 50 | [3][8][9] |
2.1.2. Experimental Protocol: Griess Assay for Nitrite Quantification
This protocol is designed for a 96-well plate format.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound derivatives dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
COX-2 Inhibitor Screening Assay
A fluorometric assay can be used for HTS of COX-2 inhibitors.[12] This type of assay measures the activity of COX-2 by detecting the generation of prostaglandin G2.
2.2.1. Experimental Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Assay Genie)
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Probe
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well black plates
Procedure:
-
Reagent Preparation: Prepare the reaction mix containing COX Assay Buffer, COX Cofactor, and COX Probe as per the kit instructions.
-
Compound Addition: Add 10 µL of the diluted test compounds or controls to the appropriate wells.
-
Enzyme Addition: Add 80 µL of the Reaction Mix to each well.
-
Initiation: Start the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Data Acquisition: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic read. Determine the percent inhibition of COX-2 activity for each compound concentration relative to the enzyme control.
Cellular Viability and Cytotoxicity Assays
It is essential to assess the cytotoxicity of the test compounds to ensure that the observed inhibitory effects are not due to cell death. The MTT assay is a standard colorimetric method for this purpose.[5][13]
Representative Cytotoxicity Data
| Compound ID | Cell Line | CC50 (µM) | Assay Method | Reference |
| V4 | RAW 264.7 | > 50 | MTT | [3] |
| V8 | RAW 264.7 | > 50 | MTT | [3] |
| 11 | A549 | 0.52 ± 0.10 | MTT | [7] |
| PC-3 | 1.41 ± 0.10 | MTT | [7] | |
| MCF-7 | 4.82 ± 0.24 | MTT | [7] |
Experimental Protocol: MTT Assay
This protocol is for a 96-well plate format.
Materials:
-
Target cells (e.g., cancer cell lines or RAW 264.7)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the CC50 value.
Signaling Pathway and Logic Diagrams
4.1. PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival.
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition points.
4.2. Inflammatory Signaling Pathway
This diagram illustrates the roles of iNOS and COX-2 in the inflammatory response.
Caption: Key pathways in macrophage-mediated inflammation.
HTS Assay Quality Control
To ensure the reliability of HTS data, it is crucial to calculate the Z'-factor for each assay plate. The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[8]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos: Standard deviation of the positive control.
-
SD_neg: Standard deviation of the negative control.
-
Mean_pos: Mean of the positive control.
-
Mean_neg: Mean of the negative control.
Interpretation of Z'-Factor:
-
Z' > 0.5: An excellent assay.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: An unreliable assay.[7]
For a successful HTS campaign, a Z'-factor consistently above 0.5 is highly desirable.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 5. real-research.com [real-research.com]
- 6. assay.dev [assay.dev]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. atcc.org [atcc.org]
Application Notes and Protocols for Cell-Based Assays of 2-Morpholinopyrimidine-5-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Notably, this class of compounds has been investigated for its potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4] Analogs of 2-Morpholinopyrimidine-5-carbaldehyde are therefore of significant interest for the development of novel therapeutics.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological effects of this compound analogs. The described assays will enable researchers to assess cytotoxicity, inhibitory effects on specific signaling pathways, and overall cellular responses to these compounds.
Key Cellular Signaling Pathway: PI3K/Akt/mTOR
A primary mechanism of action for many pyrimidine-based compounds is the inhibition of protein kinases.[5] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2][3][6] Therefore, a key aspect of characterizing this compound analogs is to determine their inhibitory potential within this pathway.
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to determine the effect of the compounds on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.[7] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Experimental Workflow: MTT Assay
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for 2-Morpholinopyrimidine-5-carbaldehyde as a Putative Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets is a pivotal step in the development of novel therapeutics and in understanding fundamental biological processes. Chemical probes serve as powerful tools in this endeavor, enabling the elucidation of protein function and the validation of new drug targets. This document provides detailed application notes and protocols for the prospective use of 2-Morpholinopyrimidine-5-carbaldehyde as a chemical probe for target identification. While specific data for this molecule is not extensively available in public literature, its structural features—a morpholinopyrimidine scaffold known to interact with protein kinases and a reactive carbaldehyde group—suggest its potential as a covalent or affinity-based probe. The following sections outline hypothetical applications, experimental protocols, and data presentation based on established principles in chemical biology.
Introduction to this compound as a Chemical Probe
The 2-Morpholinopyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, notably found in a variety of kinase inhibitors, including dual PI3K/mTOR inhibitors.[1][2] The presence of a carbaldehyde group at the 5-position introduces a reactive handle that can be exploited for the identification of molecular targets. This aldehyde can form reversible or irreversible covalent bonds with nucleophilic residues (such as lysine or cysteine) on target proteins, or it can be functionalized to incorporate reporter tags (e.g., biotin, fluorescent dyes) for affinity-based pulldown experiments.
The core hypothesis for the use of this compound as a chemical probe is that the morpholinopyrimidine moiety will guide the molecule to the binding sites of specific proteins, and the carbaldehyde will enable covalent linkage or affinity labeling, thereby allowing for the identification of these targets.
Potential Signaling Pathway Involvement
Given that morpholinopyrimidine derivatives have been reported as inhibitors of the PI3K/Akt/mTOR pathway, a primary hypothesis is that this compound may target components of this critical signaling cascade.[1][2] This pathway is frequently dysregulated in cancer and other diseases, making it a key area for therapeutic intervention.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Morpholinopyrimidine-5-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Morpholinopyrimidine-5-carbaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy involves a two-step process. The first step is the formylation of a suitable pyrimidine precursor to introduce the aldehyde group at the 5-position, typically via a Vilsmeier-Haack reaction. The second step is the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring with morpholine. A common precursor for this reaction is 2-chloropyrimidine, which can be formylated to give 2-chloropyrimidine-5-carbaldehyde, followed by reaction with morpholine.
Q2: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A2: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] It employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[1][2] This method is well-suited for the formylation of pyrimidines, which are electron-rich heterocycles.[3]
Q3: What are the key safety precautions for a Vilsmeier-Haack reaction?
A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction mixture with ice-water is exothermic and should be done slowly and with caution to control the reaction.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired 2-chloropyrimidine-5-carbaldehyde in the Vilsmeier-Haack reaction.
Possible Causes & Solutions:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[1]
-
-
Decomposition of starting material or product: The reaction conditions may be too harsh.
-
Solution: Ensure the reaction temperature is not excessively high and the reaction time is not too long.[1] It is important to work up the reaction mixture promptly after completion.
-
-
Impure reagents: The presence of moisture or other impurities in the reagents or solvents can negatively impact the reaction.
Problem 2: Formation of multiple products observed on TLC during the Vilsmeier-Haack reaction.
Possible Causes & Solutions:
-
Over-formylation: Highly activated substrates can undergo di-formylation.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to the substrate is a recommended starting point for optimization.[5] Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[5]
-
-
Formation of chlorinated byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures.[5]
-
Side reactions due to impurities: Impurities in the starting materials can lead to unexpected side products.
-
Solution: Ensure the purity of the starting 2-chloropyrimidine.
-
Problem 3: Difficulty in isolating the final product, this compound.
Possible Causes & Solutions:
-
Product is water-soluble: The product may have some solubility in the aqueous layer during the work-up.
-
Solution: After the initial extraction, perform several additional extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Emulsion formation during extraction: This can make phase separation challenging.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
-
-
Product decomposition during purification: The product may be sensitive to prolonged exposure to silica gel or high temperatures.
-
Solution: Use a rapid purification method like flash column chromatography and avoid excessive heating during solvent evaporation.
-
Experimental Protocols
Protocol 1: Synthesis of 2-chloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The resulting solution is the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.[1]
-
Add the solution of 2-chloropyrimidine dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Monitor the reaction progress by TLC. The reaction is typically stirred for 2-4 hours at room temperature or gently heated if necessary.[1]
-
-
Work-up and Purification:
-
Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated sodium bicarbonate solution to neutralize the acid.[1]
-
Stir for 30 minutes until the hydrolysis is complete.
-
Extract the product with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 2-chloropyrimidine-5-carbaldehyde.[6]
-
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-chloropyrimidine-5-carbaldehyde (1.0 equivalent) in a suitable solvent such as dioxane or N,N-dimethylformamide (DMF).
-
Add morpholine (1.2 - 2.0 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 80-110 °C. The reaction progress should be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with water and extract the product with a suitable organic solvent like chloroform or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography or recrystallization to yield this compound.
-
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for Mono-formylation.
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Data is illustrative and based on general outcomes for activated aromatic compounds.[5]
Visualizations
Caption: Synthetic workflow for this compound.
References
Troubleshooting low yield in the synthesis of 2-Morpholinopyrimidine-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low yield in the synthesis of 2-Morpholinopyrimidine-5-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am experiencing a very low yield or no product at all. What are the primary factors to investigate?
A1: A low or non-existent yield in the Vilsmeier-Haack formylation of 2-morpholinopyrimidine can stem from several factors. The most critical areas to examine are the quality of your reagents and the reaction conditions.
-
Reagent Quality:
-
Phosphorus oxychloride (POCl₃): This reagent is highly sensitive to moisture. Use a fresh bottle or a properly stored and sealed one. Decomposed POCl₃ will fail to form the Vilsmeier reagent, halting the reaction.
-
N,N-Dimethylformamide (DMF): DMF should be anhydrous. Water content will quench the Vilsmeier reagent. Using a dry solvent is crucial for success.[1][2]
-
2-Morpholinopyrimidine: Ensure the purity of your starting material. Impurities can interfere with the reaction.
-
-
Reaction Temperature: The formation of the Vilsmeier reagent (the complex between DMF and POCl₃) is typically performed at a low temperature (0 °C) to control the exothermic reaction.[1] The subsequent formylation reaction temperature can vary depending on the substrate's reactivity, often ranging from room temperature to gentle heating.[2] If the reaction is not proceeding, a gradual increase in temperature might be necessary.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the likely side reactions?
A2: The formation of multiple products is a common issue. In the context of the Vilsmeier-Haack reaction on a pyrimidine scaffold, several side reactions can occur:
-
Chlorination: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. This can lead to the formation of chlorinated pyrimidine derivatives, which may or may not be the desired outcome depending on the synthetic route.[3]
-
N-Formylation: While C-formylation at the electron-rich 5-position is generally favored, formylation at a nitrogen atom of the pyrimidine ring is a possibility, though less common for this substrate.[3]
-
Decomposition: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the starting material or the product.
To mitigate these side reactions, consider the following:
-
Temperature Control: Maintain the recommended reaction temperature.
-
Stoichiometry: Use the correct molar ratios of the reactants. An excess of the Vilsmeier reagent might promote side reactions.
Q3: I have successfully formed the product, but I am losing a significant amount during the workup and purification steps. How can I optimize this?
A3: Product loss during workup and purification is a frequent challenge that can drastically reduce your final yield. Here are some steps to optimize this stage:
-
Hydrolysis: The reaction is typically quenched by pouring the reaction mixture into ice-cold water or an ice-cold solution of a base like sodium acetate to hydrolyze the intermediate iminium salt to the aldehyde.[1] Ensure this hydrolysis step is complete.
-
Extraction:
-
pH Adjustment: The pH of the aqueous layer during extraction is crucial. Adjust the pH to be neutral or slightly basic to ensure your product is in its neutral, less water-soluble form, thus maximizing its partitioning into the organic layer.
-
Solvent Choice: Use a suitable extraction solvent in which your product is highly soluble. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
-
Purification:
-
Silica Gel Chromatography: The product might be adsorbing irreversibly to the silica gel. You can try deactivating the silica gel with a small amount of a base like triethylamine in your eluent system.
-
Recrystallization: If you are purifying by recrystallization, ensure you are using an appropriate solvent system. The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.
-
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes illustrative data on how different parameters can influence the final yield.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| POCl₃ (equivalents) | 1.2 | 1.5 | 2.0 |
| Temperature | 25 °C | 50 °C | 80 °C |
| Reaction Time | 6 hours | 12 hours | 24 hours |
| Illustrative Yield | 45% | 75% | 60% (with byproducts) |
Note: This data is illustrative and serves to demonstrate the impact of reaction parameters. Optimal conditions should be determined experimentally.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol provides a general framework for the formylation of 2-morpholinopyrimidine.
Materials:
-
2-Morpholinopyrimidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise to the DMF via the dropping funnel, ensuring the temperature does not rise above 5 °C. Stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[4][5]
-
Formylation Reaction: Dissolve 2-morpholinopyrimidine (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it into a beaker containing crushed ice and a solution of sodium acetate.[1] Stir vigorously for 30 minutes to hydrolyze the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the pure this compound.
Mandatory Visualization
Below are diagrams illustrating the chemical pathway and a troubleshooting workflow to guide your experimental process.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Identification of side products in 2-Morpholinopyrimidine-5-carbaldehyde reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Morpholinopyrimidine-5-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Based on the reactivity of the aldehyde functional group and the pyrimidine core, the most common side reactions include:
-
Condensation Reactions: The aldehyde group can react with active methylene compounds, amines, or even self-condense under certain conditions.
-
Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air or oxidizing agents.
-
Cannizzaro-type Reactions: In the presence of a strong base and the absence of an enolizable proton, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNAr): While the morpholino group is generally stable, under harsh conditions (e.g., strong nucleophiles, high temperatures), it could potentially be displaced.
Q2: I am observing a new, less polar spot on my TLC during a condensation reaction. What could it be?
A2: A less polar spot often indicates the formation of a larger, less polar molecule. In the context of a condensation reaction with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), this is likely the Knoevenagel condensation product. This occurs when the aldehyde reacts with the active methylene compound, followed by dehydration.
Q3: My reaction mixture is turning brown, and I am getting a complex mixture of products. What is happening?
A3: Brown coloration and the formation of a complex mixture can be indicative of decomposition or polymerization. Aldehydes, especially heteroaromatic aldehydes, can be sensitive to strong acids, strong bases, or high temperatures. Consider reducing the reaction temperature, using a milder catalyst, or ensuring an inert atmosphere.
Q4: I am trying to perform a reaction with a strong nucleophile and am seeing a product that appears to have lost the morpholine group. Is this possible?
A4: Yes, while the morpholine is attached to an electron-rich pyrimidine ring, displacement is possible under certain SNAr conditions. The pyrimidine ring's nitrogen atoms can stabilize the intermediate of a nucleophilic attack. This is more likely to occur with highly reactive nucleophiles and at elevated temperatures.
Troubleshooting Guides
Issue 1: Formation of Knoevenagel Condensation Side Products
Symptoms:
-
Appearance of a new, often less polar, spot on TLC.
-
Reduced yield of the desired product.
-
The side product may be colored if the resulting conjugated system absorbs in the visible region.
Potential Cause: The aldehyde group of this compound has reacted with an active methylene compound present in the reaction mixture (e.g., malononitrile, a ketone, or an ester with α-hydrogens).
Troubleshooting Workflow:
Purification of 2-Morpholinopyrimidine-5-carbaldehyde using column chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-morpholinopyrimidine-5-carbaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general polarity of this compound and how does it affect column chromatography?
A1: this compound is a moderately polar compound due to the presence of the morpholine, pyrimidine, and carbaldehyde functionalities. Its polarity dictates the choice of stationary and mobile phases for effective separation. For normal-phase column chromatography, a polar stationary phase like silica gel is typically used, with a mobile phase of lower polarity.
Q2: What are some common solvent systems (eluents) for the column chromatography of this compound?
A2: While specific optimal conditions can vary, common solvent systems for compounds of similar polarity include mixtures of a less polar solvent like hexanes or dichloromethane (DCM) with a more polar solvent such as ethyl acetate (EtOAc) or methanol (MeOH). For morpholinopyrimidine derivatives, solvent systems such as ethyl acetate/hexanes and dichloromethane/methanol have been shown to be effective.[1]
Q3: How can I determine the appropriate solvent system for my specific sample?
A3: The ideal solvent system is best determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.
Q4: What are the potential sources of impurities in my this compound sample?
A4: Impurities can originate from unreacted starting materials, reagents from the synthesis, or byproducts of the reaction. For instance, if the aldehyde is synthesized via a Vilsmeier-Haack reaction, common impurities could include unreacted starting pyrimidine, residual Vilsmeier reagent, and potential side products from incomplete or over-reaction.[2][3][4] Aldehydes are also susceptible to oxidation to the corresponding carboxylic acid, which may be present as an impurity.[5]
Q5: Should I use dry loading or wet loading for my sample?
A5: The choice between dry and wet loading depends on the solubility of your crude product. If the sample is readily soluble in the initial mobile phase, wet loading can be used. However, if the sample has poor solubility in the eluent, dry loading is recommended to ensure a more uniform application and better separation.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline (Rf = 0) | The eluent is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture). |
| Compound runs with the solvent front (Rf = 1) | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate mixture). |
| Streaking or tailing of the spot on TLC and column | The compound may be too acidic or basic, interacting strongly with the silica gel. The sample may be overloaded. | Add a small amount of a modifier to the eluent. For basic compounds like this, adding 0.1-1% triethylamine (Et3N) can help. Ensure the sample is not too concentrated. |
| Poor separation of the product from an impurity | The chosen solvent system does not have the right selectivity. | Experiment with different solvent systems. For example, if a hexanes/ethyl acetate mixture is not working, try a dichloromethane/methanol system. A gradient elution may also be necessary. |
| The product appears to be decomposing on the column | The compound may be sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of triethylamine. Alternatively, use a different stationary phase like alumina. |
| No compound is eluting from the column | The compound may have precipitated at the top of the column due to poor solubility in the eluent. | Try dry loading the sample. If the compound is already on the column, you may need to switch to a stronger (more polar) solvent system to elute it. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
Objective: To determine an optimal solvent system for the column chromatography of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
UV lamp for visualization
Procedure:
-
Prepare a small, dilute solution of your crude this compound in a volatile solvent (e.g., dichloromethane).
-
Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate.
-
Prepare a series of developing solvents with varying polarities (e.g., 20%, 40%, 60%, 80% ethyl acetate in hexanes).
-
Pour a small amount of the first developing solvent into the TLC chamber and allow the atmosphere to saturate.
-
Place the spotted TLC plate into the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for your target compound in each solvent system. The ideal system will give an Rf of ~0.2-0.4.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent (the optimal solvent system determined by TLC)
-
Collection tubes or flasks
-
Crude this compound
Procedure:
-
Column Packing:
-
Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to begin the flow.
-
Collect fractions in separate tubes.
-
If using a gradient elution, gradually increase the polarity of the eluent over time.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Quantitative Data
The following tables provide representative data for the purification of morpholinopyrimidine derivatives. These should be used as a starting point for the optimization of the purification of this compound.
Table 1: Representative TLC and Column Chromatography Conditions for Morpholinopyrimidine Derivatives
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Rf | Reference |
| Substituted Morpholinopyrimidine | Silica Gel | 40:60 Ethyl Acetate:Hexane | Not specified | [1] |
| 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | Silica Gel | 1:9 Methanol:Dichloromethane | Not specified | [2] |
| General Polar Compound | Silica Gel | 5% Methanol in Dichloromethane | ~0.2-0.4 | [6] |
Table 2: Troubleshooting Common Impurities
| Potential Impurity | Expected Relative Polarity | Suggested Action |
| Unreacted 2-morpholinopyrimidine | Less polar than the aldehyde | A less polar solvent system should elute this first. |
| 2-Morpholinopyrimidine-5-carboxylic acid (over-oxidation product) | More polar than the aldehyde | A more polar solvent system will be required to elute this. It may remain on the column with standard eluents. |
| Residual Vilsmeier reagent byproducts | Can vary, often polar | May require a more polar eluent to wash off the column after the product has been collected. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
Stability of 2-Morpholinopyrimidine-5-carbaldehyde under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Morpholinopyrimidine-5-carbaldehyde under acidic and basic conditions. The information is based on general chemical principles of the constituent functional groups (pyrimidine, morpholine, and aromatic aldehyde) in the absence of specific experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound at neutral pH?
A1: At neutral pH and under ambient conditions, this compound is expected to be relatively stable. The pyrimidine ring is generally stable, and the C5 position is less susceptible to nucleophilic attack compared to other positions on the ring.[1] However, the aldehyde group can be susceptible to oxidation over time, especially in the presence of air (oxygen). For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the primary points of reactivity are the morpholine and aldehyde functionalities.
-
Protonation: The nitrogen atom of the morpholine ring is basic and will be protonated in acidic solutions.[2] This may increase the overall water solubility of the compound.
-
Hydrolysis of Morpholine: While generally stable, under harsh acidic conditions (strong acids, high temperatures), the morpholine ring could potentially undergo hydrolysis, leading to ring-opening.[3][4][5]
-
Aldehyde Stability: The aldehyde group is generally stable under mild acidic conditions. However, strong acids could potentially catalyze hydration of the aldehyde, though this is typically a reversible process.[6]
Q3: What degradation pathways are anticipated under basic conditions?
A3: Basic conditions present a different set of potential degradation pathways, primarily involving the aldehyde group.
-
Cannizzaro Reaction: Since the aldehyde group in this compound lacks α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base.[7][8] This is a disproportionation reaction that would yield two products: the corresponding primary alcohol ( (2-morpholinopyrimidin-5-yl)methanol) and the carboxylic acid (2-morpholinopyrimidine-5-carboxylic acid).
-
Oxidation: In the presence of air (oxygen), the aldehyde group can be oxidized to the corresponding carboxylic acid (2-morpholinopyrimidine-5-carboxylic acid), and this process can be accelerated under basic conditions.
Q4: Are there any recommended storage conditions to ensure the stability of this compound solutions?
A4: To ensure the stability of solutions, it is recommended to:
-
Use buffered solutions to maintain a neutral pH if possible.
-
Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation reactions.
-
Protect solutions from light to prevent photochemical reactions.
-
Prepare fresh solutions for experiments whenever possible.
Troubleshooting Guides
Issue 1: Appearance of an unexpected peak with a shorter retention time in HPLC analysis after incubation in a basic solution.
-
Possible Cause: This could be the formation of the more polar 2-morpholinopyrimidine-5-carboxylic acid due to oxidation of the aldehyde.
-
Troubleshooting Steps:
-
Co-injection: Synthesize or obtain a standard of 2-morpholinopyrimidine-5-carboxylic acid and perform a co-injection with your degraded sample. If the new peak's retention time matches and the peak area increases, this confirms its identity.
-
LC-MS Analysis: Analyze the degraded sample by LC-MS to determine the mass of the new peak. The mass should correspond to that of the carboxylic acid.
-
Issue 2: Appearance of two new peaks in HPLC after treatment with a strong base.
-
Possible Cause: This is indicative of a Cannizzaro reaction. The two new peaks would correspond to (2-morpholinopyrimidin-5-yl)methanol and 2-morpholinopyrimidine-5-carboxylic acid.
-
Troubleshooting Steps:
-
LC-MS Analysis: Use LC-MS to determine the masses of the two new peaks. The masses should match the expected alcohol and carboxylic acid products.
-
NMR Spectroscopy: If the degradation products can be isolated, 1H NMR spectroscopy can confirm the disappearance of the aldehyde proton signal and the appearance of a new signal for the alcohol's methylene protons or the disappearance of the aldehyde proton for the carboxylic acid.
-
Issue 3: Gradual decrease in the main peak area over time when stored in solution, even at neutral pH.
-
Possible Cause: This is likely due to slow oxidation of the aldehyde to the carboxylic acid, especially if the solution is not deoxygenated.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., by sparging the solvent with nitrogen or argon before use) to minimize contact with oxygen.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, if it does not interfere with your experiment.
-
Fresh Preparation: The most reliable solution is to prepare the solution fresh before each experiment.
-
Data Presentation
The following table presents hypothetical data from a forced degradation study on this compound to illustrate potential stability outcomes.
| Condition | Time (hours) | This compound (%) | Degradant 1 (%) (Carboxylic Acid) | Degradant 2 (%) (Alcohol) |
| 0.1 M HCl (60 °C) | 24 | 95.2 | 4.8 | - |
| 0.1 M NaOH (60 °C) | 24 | 45.1 | 28.3 | 26.6 |
| 3% H₂O₂ (RT) | 24 | 88.5 | 11.5 | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60 °C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60 °C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Predicted degradation pathways under acidic and basic conditions.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 3. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
Challenges in the scale-up synthesis of 2-Morpholinopyrimidine-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-Morpholinopyrimidine-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound at an industrial scale?
There are two primary synthetic routes for the large-scale production of this compound:
-
Route A: Vilsmeier-Haack Formylation. This route involves the formylation of a 2-morpholinopyrimidine precursor using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).
-
Route B: Nucleophilic Aromatic Substitution (SNAr). This pathway utilizes a pre-functionalized pyrimidine, such as 2-chloropyrimidine-5-carbaldehyde, which then undergoes a nucleophilic aromatic substitution reaction with morpholine.
Q2: What are the major safety concerns when scaling up the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction presents significant thermal hazards, particularly during scale-up. The Vilsmeier intermediate is thermally unstable and can undergo rapid, exothermic decomposition, potentially leading to a runaway reaction with a sudden increase in temperature and pressure.[1][2][3][4][5] It is crucial to have robust temperature control and to consider generating the Vilsmeier reagent in situ to avoid its accumulation.[2][3][5]
Q3: How can I minimize the risks associated with the thermal instability of the Vilsmeier reagent?
To mitigate the thermal risks, it is highly recommended to generate the Vilsmeier reagent in situ. This is achieved by adding the activating agent (e.g., phosphorus oxychloride) to a mixture of the substrate and the formamide (e.g., DMF) under carefully controlled temperature.[2][3][5] This method ensures that the reactive intermediate is consumed as it is formed, preventing its accumulation. Continuous flow reactors can also offer a safer alternative for handling thermally unstable intermediates on a larger scale.[6]
Q4: I am observing a low yield in my nucleophilic aromatic substitution reaction with morpholine. What are the potential causes?
Low yields in the SNAr reaction with morpholine can be attributed to several factors:
-
Insufficient reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Inappropriate solvent: The choice of solvent is critical. Dipolar aprotic solvents like DMSO or DMF are often effective but can complicate work-up.
-
Base strength: An appropriate base is necessary to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack.
-
Moisture content: The presence of water can lead to side reactions and reduce the efficacy of the nucleophile.
Q5: What are the typical impurities I should expect in the final product?
Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: 2-chloropyrimidine-5-carbaldehyde or 2-morpholinopyrimidine.
-
Over-reaction products: Di-substituted pyrimidines if the starting material has multiple leaving groups.
-
Hydrolysis products: Conversion of the aldehyde to a carboxylic acid if exposed to oxidative conditions or certain work-up procedures.
-
Residual solvents: From the reaction or purification steps.
Troubleshooting Guides
Vilsmeier-Haack Formylation Route
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion of Starting Material | Insufficient Vilsmeier reagent. | Increase the molar equivalents of POCl₃ and DMF. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for exotherms. | |
| Poor mixing. | Ensure adequate agitation, especially in a large reactor, to maintain a homogeneous reaction mixture. | |
| Formation of Tar-like Byproducts | Uncontrolled exotherm leading to decomposition. | Improve temperature control. Consider a slower addition rate of POCl₃. |
| High reaction temperature. | Optimize the reaction temperature; prolonged exposure to high heat can cause degradation. | |
| Difficult Work-up and Isolation | Formation of a stable iminium salt intermediate. | Ensure complete hydrolysis during work-up by adjusting the pH and allowing sufficient time. |
| Product is soluble in the aqueous phase. | Perform multiple extractions with a suitable organic solvent. Consider a solvent screen to find the optimal extraction solvent. |
Nucleophilic Aromatic Substitution (SNAr) Route
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient morpholine or base. | Increase the molar equivalents of morpholine and the base (e.g., K₂CO₃, Et₃N). |
| Low reaction temperature. | Increase the reaction temperature. Consider using a higher boiling point solvent if necessary. | |
| Poor solubility of reactants. | Use a co-solvent to improve solubility. | |
| Formation of Side Products | Reaction with solvent. | If using a reactive solvent, consider switching to a more inert one. |
| Presence of water leading to hydrolysis of the starting material. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen). | |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the crystallization solvent system. Consider column chromatography with a carefully selected eluent if crystallization is ineffective. |
Experimental Protocols
Route A: Vilsmeier-Haack Formylation of 2-Morpholinopyrimidine (Representative Protocol)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Morpholinopyrimidine | 165.19 | 1.00 kg | 6.05 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.11 kg (0.72 L) | 7.26 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.00 L | - |
| Dichloromethane (DCM) | 84.93 | 10.0 L | - |
| Sodium Bicarbonate (aq. solution) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Charge a suitable reactor with 2-Morpholinopyrimidine and N,N-Dimethylformamide.
-
Cool the mixture to 0-5 °C with efficient stirring.
-
Slowly add phosphorus oxychloride to the reaction mixture, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to 0-5 °C and cautiously quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Ensure the pH is between 7 and 8.
-
Extract the aqueous layer with dichloromethane (3 x 5 L).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.
Route B: Nucleophilic Aromatic Substitution of 2-Chloropyrimidine-5-carbaldehyde (Representative Protocol)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloropyrimidine-5-carbaldehyde | 142.54 | 1.00 kg | 7.01 |
| Morpholine | 87.12 | 0.67 kg (0.67 L) | 7.71 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.45 kg | 10.5 |
| Acetonitrile | 41.05 | 10.0 L | - |
| Ethyl Acetate | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a reactor, add 2-Chloropyrimidine-5-carbaldehyde, potassium carbonate, and acetonitrile.
-
Add morpholine to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by HPLC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by recrystallization from an appropriate solvent to yield this compound.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation route.
Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) route.
Caption: General troubleshooting logic for yield and purity issues.
References
Technical Support Center: Overcoming Poor Solubility of 2-Morpholinopyrimidine Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor solubility of 2-morpholinopyrimidine derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do my 2-morpholinopyrimidine derivatives precipitate out of solution during my assay?
A1: Precipitation of 2-morpholinopyrimidine derivatives in aqueous assay buffers is often due to their low aqueous solubility.[1] These compounds are typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO) for stock solutions. When the DMSO stock is diluted into a water-based buffer, the drastic change in solvent polarity can cause the compound's solubility to decrease sharply, leading to precipitation.[1] This is a common issue for many organic compounds used in drug discovery.[1]
Q2: My DMSO stock solution is clear. Why does the compound precipitate only after dilution in the assay buffer?
A2: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The phenomenon you are observing is related to kinetic solubility. When the DMSO stock is rapidly diluted, the compound may not have sufficient time to achieve a stable, dissolved state in the new aqueous environment, causing it to "crash out" of solution.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: It is recommended to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to avoid cytotoxic effects and interference with assay components.[2] High concentrations of DMSO can be toxic to cells and may affect the biological activity being measured.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Q4: How does pH affect the solubility of 2-morpholinopyrimidine derivatives?
A4: The solubility of ionizable compounds, including many 2-morpholinopyrimidine derivatives, can be significantly influenced by the pH of the buffer. For weakly basic compounds, lowering the pH (making the solution more acidic) can increase solubility by promoting the formation of a more soluble protonated form. Conversely, for weakly acidic compounds, increasing the pH (making the solution more basic) can enhance solubility. It is advisable to determine the pH-solubility profile of your specific derivative.
Q5: Can I use co-solvents other than DMSO to improve solubility?
A5: Yes, other water-miscible organic co-solvents can be used to enhance the solubility of hydrophobic compounds. Examples include polyethylene glycol (PEG), ethanol, or glycerin.[4] However, it is crucial to assess the compatibility of any co-solvent with your specific assay, as it could potentially interfere with the biological system or detection method.
Troubleshooting Guides
Issue 1: Compound precipitates upon dilution of DMSO stock into aqueous buffer.
| Troubleshooting Steps | Recommendations and Actions |
| 1. Check Final DMSO Concentration | Ensure the final DMSO concentration is at the lowest possible level that maintains compound solubility, ideally below 0.5%.[2] |
| 2. Modify the Dilution Method | Instead of a single large dilution, perform a serial dilution of the compound in 100% DMSO first. Then, add a small aliquot of each DMSO dilution to the assay buffer. This can help prevent the compound from precipitating at higher concentrations. |
| 3. Adjust Buffer pH | If your 2-morpholinopyrimidine derivative has an ionizable group, test the solubility in buffers with different pH values to find the optimal pH for solubility without compromising assay performance. |
| 4. Use Surfactants or Cyclodextrins | Incorporate a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a cyclodextrin (e.g., HP-β-CD) into the assay buffer. These agents can help to solubilize hydrophobic compounds. |
| 5. Gentle Warming | For some compounds, gentle warming of the buffer before adding the DMSO stock can help to increase solubility. Ensure the temperature is compatible with the stability of your compound and assay components. |
Issue 2: Inconsistent results and poor dose-response curves.
| Troubleshooting Steps | Recommendations and Actions |
| 1. Confirm Compound Solubility in Assay Buffer | Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration of your compound in the specific assay buffer you are using. Ensure your experiment is designed with concentrations below this limit. |
| 2. Visually Inspect Assay Plates | Before reading the results, visually inspect the assay plates for any signs of precipitation. Precipitates can scatter light and interfere with absorbance or fluorescence readings, leading to inaccurate data. |
| 3. Prepare Fresh Stock Solutions | Pyrimidine derivatives can be unstable in DMSO, potentially leading to degradation over time.[5] Prepare fresh stock solutions before each experiment to ensure the integrity of the compound. |
| 4. Include Proper Controls | Always include a "vehicle control" (buffer with the same final concentration of DMSO) and a "no compound" control to accurately assess the effect of the compound and rule out artifacts from the solvent. |
Quantitative Data Summary
The following tables provide representative solubility data for heterocyclic compounds, which can be used as a reference for what to expect with 2-morpholinopyrimidine derivatives under various conditions.
Table 1: Example Kinetic Solubility of a Pyrazolo[3,4-d]pyrimidine Derivative
| Formulation | Solubility (µg/mL) |
| Compound alone in water | Negligible |
| Formulated with a hydrophilic polymer | ~30[6][7] |
Table 2: Example Aqueous Solubility of Bioactive Hybrid Compounds
| Compound | Solubility in Buffer pH 7.4 (mol·L⁻¹) | Solubility in Buffer pH 2.0 (mol·L⁻¹) |
| Compound A | 0.67 x 10⁻⁴[8][9] | 1.12 x 10⁻³[8][9] |
| Compound B | 1.98 x 10⁻³[8][9] | 1.55 x 10⁻²[8][9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol outlines a method to determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the DMSO stock solution in a 96-well plate to create a range of concentrations.
-
In a separate 96-well plate, add the aqueous assay buffer.
-
Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the plate containing the assay buffer.
-
Mix immediately and incubate at room temperature for a set period (e.g., 1-2 hours).[1]
-
Measure the light scattering in each well using a nephelometer.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal sharply increases above the baseline is considered the kinetic solubility limit.[1]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
Materials:
-
Solid (powdered) test compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: PI3K/Akt/mTOR pathway and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds [mdpi.com]
- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2-Morpholinopyrimidine-5-carbaldehyde during storage
This technical support center provides guidance on preventing the decomposition of 2-Morpholinopyrimidine-5-carbaldehyde during storage. Find troubleshooting tips and frequently asked questions to ensure the stability and integrity of your compound for successful experimental outcomes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) | Oxidation or polymerization of the aldehyde functional group. This can be initiated by exposure to air (oxygen), light, or elevated temperatures. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or storing it in a dark place. Ensure storage is at the recommended low temperature. |
| Decreased purity confirmed by analytical methods (e.g., HPLC, NMR) | Chemical degradation. The primary degradation pathway is likely the oxidation of the aldehyde to a carboxylic acid (2-Morpholinopyrimidine-5-carboxylic acid). | Review storage conditions immediately. If the compound has been opened multiple times, consider aliquoting it into smaller, single-use vials to minimize exposure to air and moisture. |
| Inconsistent or unexpected experimental results | Use of a degraded compound. The presence of impurities can interfere with reactions and lead to unreliable data. | Test the purity of the compound before use, especially for long-term stored materials. If degradation is suspected, it is advisable to use a fresh batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored under an inert atmosphere (argon or nitrogen) at temperatures between 2-8°C.[1] Some suppliers recommend cold-chain transportation, underscoring the need for temperature control. For long-term storage, storing in a freezer at or below -20°C may also be considered, a practice recommended for similar pyrimidine aldehydes.[2] It is crucial to protect the compound from light by storing it in an amber vial or in a dark location.[3][4]
Q2: How can I tell if my this compound has started to decompose?
A2: Visual inspection can be the first indicator. A color change from its expected appearance (typically white or off-white solid) to a yellowish or brownish hue can suggest degradation. For a more definitive assessment, analytical techniques such as HPLC can be used to check for the presence of impurities or a decrease in the main compound's peak area.[5] The most likely degradation product is the corresponding carboxylic acid, which would appear as a new peak in the chromatogram.
Q3: What is the primary decomposition pathway for this compound?
A3: The aldehyde functional group in this compound is susceptible to oxidation, especially when exposed to air.[5] This process converts the aldehyde to 2-Morpholinopyrimidine-5-carboxylic acid. This oxidation can be accelerated by exposure to light and higher temperatures. Aldehydes can also be prone to polymerization over time.[5][6]
Q4: I've opened the container of this compound multiple times. What precautions should I take?
A4: Each time the container is opened, the compound is exposed to atmospheric oxygen and moisture, which can accelerate degradation. To mitigate this, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to ambient conditions. Always ensure the container is tightly sealed after each use.[7]
Q5: Are there any solvents that should be avoided when preparing solutions for storage?
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound and detect potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of water and acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or a wavelength determined by UV-Vis scan of the pure compound)
-
Gradient Elution: A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of new, more polar peaks could indicate the formation of the carboxylic acid degradation product.
-
Visualizing Decomposition and Prevention
The following diagram illustrates the potential decomposition pathway of this compound and the key factors that can be controlled to prevent it.
Caption: Decomposition pathway of this compound and preventative measures.
References
- 1. 842974-69-0|this compound|BLD Pharm [bldpharm.com]
- 2. 10070-92-5|Pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. benchchem.com [benchchem.com]
- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 7. wcu.edu [wcu.edu]
Optimizing Wittig reaction conditions to avoid side reactions
Technical Support Center: Optimizing the Wittig Reaction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Wittig reaction conditions and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction has a low yield. What are the common causes and how can I fix them?
Low yields in a Wittig reaction can stem from several issues, primarily related to the formation and stability of the ylide or the reactivity of the carbonyl compound.
Common Causes & Solutions:
-
Incomplete Ylide Formation: The phosphonium salt may not be fully deprotonated.
-
Solution: Ensure the base is strong enough for the specific phosphonium salt. For non-stabilized ylides (alkyl substituents), very strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are often required.[1][2] For stabilized ylides (e.g., ester or ketone substituents), weaker bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may suffice.[2][3] Always use fresh, high-quality base.
-
-
Ylide Decomposition: Phosphorus ylides can be sensitive to water and air.[4][5]
-
Poor Carbonyl Reactivity: Sterically hindered ketones react slowly, especially with less reactive stabilized ylides.[2][7] Aldehydes can be labile and may oxidize or polymerize.[7]
-
Side Reactions: The presence of acidic protons elsewhere in the molecule (e.g., phenols) can consume the base, preventing ylide formation.[6]
-
Solution: Use an additional equivalent of base to deprotonate acidic functional groups or protect the sensitive group before the reaction.[6]
-
Q2: How can I control the E/Z stereoselectivity of my alkene product?
The stereochemical outcome of the Wittig reaction is highly dependent on the structure of the ylide and the reaction conditions, particularly the presence of lithium salts.[7][8]
-
For (Z)-Alkenes: Use non-stabilized ylides (R = alkyl group). These reactions are typically under kinetic control and favor the formation of the cis-oxaphosphetane intermediate, which leads to the (Z)-alkene.[7][9]
-
For (E)-Alkenes: Use stabilized ylides (R = electron-withdrawing group like an ester or ketone). These reactions are generally under thermodynamic control, where the initial cycloaddition is reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate, which yields the (E)-alkene.[10][11]
-
Optimization: Higher reaction temperatures can help favor the thermodynamically controlled (E)-product.[10]
-
-
For Semi-stabilized Ylides (R = aryl group), the E/Z selectivity is often poor and can be difficult to control.[7]
// Nodes YlideType [label="Ylide Type", shape=box3d, fillcolor="#F1F3F4", fontcolor="#202124"]; Unstabilized [label="Unstabilized\n(R = Alkyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilized [label="Stabilized\n(R = EWG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SemiStabilized [label="Semi-stabilized\n(R = Aryl)", fillcolor="#FBBC05", fontcolor="#202124"]; Z_Alkene [label="(Z)-Alkene\n(Kinetic Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E_Alkene [label="(E)-Alkene\n(Thermodynamic Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mixture [label="Poor Selectivity\n(Mixture of E/Z)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Conditions [label="Key Condition:\nSalt-Free", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Schlosser [label="Need Schlosser Mod.\nfor (E)-Alkene", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges YlideType -> Unstabilized [color="#4285F4"]; YlideType -> Stabilized [color="#34A853"]; YlideType -> SemiStabilized [color="#FBBC05"]; Unstabilized -> Z_Alkene [label="High Selectivity", color="#4285F4"]; Stabilized -> E_Alkene [label="High Selectivity", color="#34A853"]; SemiStabilized -> Mixture [color="#FBBC05"]; Unstabilized -> Conditions [style=dashed, color="#5F6368"]; Unstabilized -> Schlosser [style=dashed, color="#5F6368"]; } } Caption: Ylide structure determines alkene stereoselectivity.
Q3: What is the role of lithium salts in the Wittig reaction, and why are "salt-free" conditions important?
Lithium salts (like LiBr or LiI), often generated when using organolithium bases like n-BuLi, can have a profound impact on the reaction's stereoselectivity.[7][8]
-
Mechanism Influence: Lithium cations can coordinate to the oxygen atom of the betaine intermediate, stabilizing it.[9][11] This stabilization can slow the collapse to the oxaphosphetane and allow for equilibration of the intermediates, a process termed "stereochemical drift."[8] This equilibration often leads to a loss of selectivity or an increased proportion of the thermodynamically favored (E)-alkene.[9]
-
Salt-Free Conditions: To maximize (Z)-selectivity with non-stabilized ylides, it is crucial to minimize the concentration of lithium salts. This is achieved by using bases that do not contain lithium, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS). These conditions ensure the reaction is under kinetic control, preserving the initial stereochemistry of the cycloaddition.[7][9]
Q4: I am observing epoxide formation as a side product. Why does this happen?
Epoxide formation is not a typical Wittig side reaction but is the primary outcome of the related Corey-Chaykovsky reaction . This can occur if a sulfur ylide is used instead of a phosphorus ylide.[7] If you are unexpectedly forming epoxides, it is critical to verify the identity and purity of your reagents. In some specific cases involving certain substrates, intramolecular reactions can lead to epoxide products, but this is not a general side reaction pathway.
Troubleshooting Guide
Problem: Reaction is slow or does not proceed to completion.
| Possible Cause | Troubleshooting Steps |
| Insufficiently strong base | The pKa of the phosphonium salt must be considered. For a typical alkyltriphenylphosphonium salt, a very strong base (e.g., n-BuLi, NaHMDS) is necessary for complete deprotonation.[1][3] |
| Sterically hindered ketone | Hindered ketones are poor electrophiles and react sluggishly, particularly with stabilized ylides.[7] Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a more nucleophilic phosphonate carbanion.[7] |
| Low quality or old reagents | Organometallic bases like n-BuLi can degrade over time. Use freshly titrated or newly purchased base. Ensure phosphonium salt is dry and pure. Aldehydes can polymerize on storage; use freshly distilled or purified aldehyde.[7] |
| Ylide is unstable | Some ylides, especially non-stabilized ones, can decompose if generated at room temperature and left for extended periods. Generate the ylide at low temperature (0 °C to -78 °C), and add the carbonyl component shortly after.[6] |
Problem: E/Z selectivity is poor or the opposite of what is expected.
| Possible Cause | Troubleshooting Steps |
| Unintended "Stereochemical Drift" | If high (Z)-selectivity is desired with a non-stabilized ylide but a mixture is obtained, lithium salts from the base (e.g., n-BuLi) are likely causing equilibration.[8] |
| Solution: Switch to a lithium-free base like NaHMDS or KHMDS to perform the reaction under salt-free conditions.[9] | |
| Reaction is under thermodynamic control | For stabilized ylides, achieving high (Z)-selectivity is inherently difficult as the reaction favors the (E)-product.[10] |
| Solution: To obtain the (Z)-alkene, consider the Still-Gennari modification of the HWE reaction. To obtain the (E)-alkene from a non-stabilized ylide, use the Schlosser modification.[7] | |
| Ylide is semi-stabilized | Ylides stabilized by an aryl group often give poor E/Z selectivity.[7] |
| Solution: Alternative olefination methods like the Julia-Kocienski olefination might provide better stereocontrol for these substrates.[7] |
// Nodes start [label="Poor E/Z Selectivity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ylide_type [label="What is the ylide type?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; unstabilized [label="Unstabilized & Low (Z)", fillcolor="#FBBC05", fontcolor="#202124"]; stabilized [label="Stabilized & Low (E)", fillcolor="#FBBC05", fontcolor="#202124"]; li_salt [label="Li+ salts present?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; yes_li [label="YES", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; no_li [label="NO", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; solution1 [label="Switch to Li-free base\n(e.g., NaHMDS)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Check temperature.\nRe-evaluate substrate.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Consider alternative:\nStill-Gennari (for Z)\nJulia Olefination", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> ylide_type [color="#5F6368"]; ylide_type -> unstabilized [label="Unstabilized", color="#5F6368"]; ylide_type -> stabilized [label="Stabilized", color="#5F6368"]; unstabilized -> li_salt [color="#5F6368"]; li_salt -> yes_li [color="#5F6368"]; li_salt -> no_li [color="#5F6368"]; yes_li -> solution1 [color="#4285F4"]; no_li -> solution2 [color="#4285F4"]; stabilized -> solution3 [color="#4285F4"]; } } Caption: Troubleshooting workflow for poor stereoselectivity.
Experimental Protocols
Key Experiment: Protocol for a Salt-Free Wittig Reaction to Maximize (Z)-Selectivity
This protocol describes the formation of a (Z)-alkene using a non-stabilized ylide and a lithium-free base to prevent stereochemical drift.
Materials:
-
Alkyltriphenylphosphonium salt (1.05 equiv.)
-
Aldehyde (1.0 equiv.)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) as a 1.0 M solution in THF (1.05 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous, inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagents: In the flask, suspend the alkyltriphenylphosphonium salt (1.05 equiv.) in anhydrous THF (approx. 0.2 M concentration).
-
Ylide Formation: Cool the suspension to 0 °C in an ice-water bath. Add the NaHMDS solution (1.05 equiv.) dropwise via syringe over 10 minutes. The formation of the characteristic red or orange color of the ylide should be observed. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Reaction: While maintaining the temperature at 0 °C, add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise to the ylide solution.
-
Completion: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product often contains triphenylphosphine oxide. This major byproduct can be removed by crystallization or column chromatography on silica gel.[12]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. reddit.com [reddit.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Regioselective Substitutions on the Pyrimidine Ring
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the regioselectivity of substitution reactions on the pyrimidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the inherent reactivity patterns of the pyrimidine ring?
A1: The pyrimidine ring is a π-deficient heterocycle, which dictates its reactivity towards electrophilic and nucleophilic reagents.
-
Electrophilic Aromatic Substitution (EAS): This is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms. When it does occur, it preferentially happens at the C5 position, which is the most electron-rich carbon.
-
Nucleophilic Aromatic Substitution (SNAr): The ring is activated towards nucleophilic attack. The C2, C4, and C6 positions are electron-deficient and thus the preferred sites for nucleophilic substitution. For di-substituted pyrimidines like 2,4-dichloropyrimidine, the general order of reactivity is C4 > C2 > C5.[1][2]
Q2: My Suzuki coupling on 2,4-dichloropyrimidine is giving me the C4-substituted product, but I need the C2 isomer. How can I reverse the selectivity?
A2: Achieving C2-selectivity in cross-coupling reactions of 2,4-dichloropyrimidines is a common challenge, as the C4 position is electronically favored. However, this selectivity can be inverted by catalyst control. Specifically, using palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor C2-selective C-S cross-coupling with thiols.[1][3] The steric bulk of the ligand is thought to play a key role in directing the catalyst to the less hindered C2 position.
Q3: I am attempting a C-H amination on a pyrimidine substrate and getting a mixture of regioisomers. How can I improve C2 selectivity?
A3: C2-selective C-H amination can be achieved through a mechanism-based reagent design. This method involves the in-situ formation of pyrimidinyl iminium salt intermediates, which then directs the amination to the C2 position. This approach has proven effective for a broad range of pyrimidine substrates with sensitive functional groups, yielding complex 2-aminopyrimidines with high selectivity.[4][5][6]
Q4: What factors influence regioselectivity in SNAr reactions of substituted pyrimidines?
A4: Besides the inherent electronic properties of the ring, substituents can significantly influence the regioselectivity of SNAr reactions. For instance, the presence of a strongly electron-withdrawing group at the C5 position can enhance reactivity at the C4 position. Conversely, an electron-donating group at C6 can increase the reactivity of the C2 position, sometimes leading to a reversal of the typical C4-selectivity.
Q5: How can I achieve substitution at the C5 position of the pyrimidine ring?
A5: Direct C5-functionalization can be challenging due to its higher electron density compared to the other carbon positions. However, metal-catalyzed C-H activation has emerged as a powerful tool. For example, Mn(II)-catalyzed C-H arylation has been reported for C5-selective functionalization.[7] Palladium-catalyzed methods have also been developed for the regioselective C-H arylation of thieno[2,3-d]pyrimidines at the C5-position with aryl boronic acids.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during regioselective pyrimidine substitutions.
Issue 1: Low Regioselectivity in Cross-Coupling of Dihalopyrimidines
| Problem | Potential Cause | Suggested Solution |
| Poor C2:C4 ratio in Suzuki or C-S coupling. | Standard Pd catalyst/ligand system: Catalysts like Pd(PPh₃)₄ inherently favor C4-arylation.[2] | Switch to a C2-selective catalyst system: Employ a palladium precatalyst with a bulky N-heterocyclic carbene (NHC) ligand (e.g., IPr, IPent). This has been shown to invert selectivity in C-S couplings.[1][3] |
| Competing SNAr reaction: For highly nucleophilic partners (e.g., electron-rich thiols), the uncatalyzed C4-selective SNAr can compete with the desired C2-selective cross-coupling.[1] | Modify reaction conditions: Lowering the reaction temperature can sometimes suppress the competing SNAr pathway. For thiophenols, less basic conditions may reduce the concentration of the highly nucleophilic thiolate anion.[1] | |
| Steric hindrance: A bulky substituent at the C5 position can sterically hinder attack at C4, thus favoring C2 substitution.[2] | Substrate modification: If synthetically feasible, introduce a bulky group at C5 to direct substitution to the C2 position. |
Issue 2: Low Yield or Side Reactions in Pyrimidine Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low conversion in Biginelli or Pinner synthesis. | Inactive catalyst: The catalyst may have degraded or is not suitable for the specific substrates. | Screen catalysts: Test different Brønsted or Lewis acids (e.g., HCl, FeCl₃, ZnCl₂). Ensure the catalyst is fresh and used in the appropriate concentration.[9][10][11] |
| Suboptimal reaction conditions: Temperature may be too low or reaction time too short. | Optimize conditions: Monitor the reaction by TLC to determine the optimal temperature and time. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[2][9][12] | |
| Formation of a fluorescent byproduct in a Biginelli reaction. | Hantzsch dihydropyridine formation: This common side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[9][10] | Control temperature: Lowering the reaction temperature can significantly reduce the formation of the Hantzsch byproduct.[9][10] |
| Modify order of addition: Adding the urea last to the reaction mixture can minimize its decomposition to ammonia.[10] | ||
| Incomplete cyclization. | Insufficient activation of intermediates or steric hindrance. | Add a catalyst: A catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[10] |
Data Presentation: Catalyst and Ligand Effects on Regioselectivity
The choice of catalyst and ligand is crucial for controlling the regioselectivity of cross-coupling reactions on the pyrimidine core.
Table 1: Regioselectivity in the Pd-Catalyzed C-S Coupling of 2,4-Dichloropyrimidine
| Catalyst/Precatalyst | Ligand | Solvent | Temp (°C) | C2:C4 Ratio | Yield (%) | Source |
| Pd₂(dba)₃ | Xantphos | Dioxane | 100 | 1:19 | 95 | [1] |
| Pd(OAc)₂ | RuPhos | Dioxane | 100 | 1:10 | 95 | [1] |
| PEPPSI-IPr | - | Dioxane | RT | 1:22 | >95 | [1] |
| (IPr)Pd(allyl)Cl | - | Dioxane | RT | >20:1 | 90 | [1] |
| (IPent)Pd(allyl)Cl | - | Dioxane | RT | >20:1 | 93 | [1] |
Data is illustrative and compiled from reported findings. Conditions and substrates may vary.
Experimental Protocols
Protocol 1: C2-Selective C-S Cross-Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from studies demonstrating catalyst-controlled C2-selective thiolation.[1][3]
Materials:
-
2,4-dichloropyrimidine
-
Thiol of choice
-
(IPent)Pd(allyl)Cl precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add 2,4-dichloropyrimidine (1.0 equiv.), the thiol (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), and the (IPent)Pd(allyl)Cl precatalyst (2 mol%) to a dry reaction vial equipped with a stir bar.
-
Add anhydrous 1,4-dioxane to achieve the desired concentration (e.g., 0.1 M).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-thio-4-chloropyrimidine product.
Protocol 2: C5-Selective C-H Arylation of a Pyrimidine Derivative
This is a general procedure based on Mn(II)-catalyzed C-H activation.[7]
Materials:
-
Pyrimidine substrate
-
Aryl iodide
-
Mn(OAc)₂
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere setup
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the pyrimidine substrate (1.0 equiv.), aryl iodide (2.0 equiv.), Mn(OAc)₂ (10 mol%), pivalic acid (30 mol%), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous 1,2-dichloroethane.
-
Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 120 °C).
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the C5-arylated pyrimidine.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Mechanism for C2-selective C-S cross-coupling.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in biological assays with 2-morpholinopyrimidine compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for biological assays involving 2-morpholinopyrimidine compounds. Our goal is to help you overcome common experimental challenges and ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section offers a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: Inconsistent IC50/EC50 values or a complete loss of compound activity over time.
-
Question: My 2-morpholinopyrimidine compound shows significant variability in potency across experiments performed on different days. Why is this happening, and how can I resolve it?
-
Answer: The primary cause of this issue is often the chemical instability of the compound, particularly in DMSO stock solutions.[1][2] Some pyrimidine derivatives can degrade over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[1] To address this, it is crucial to handle and store your compound appropriately.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Ideally, prepare fresh stock solutions from solid material for each experiment.
-
Aliquot and Store Properly: If you must store solutions, create small, single-use aliquots of your high-concentration stock in anhydrous, high-purity DMSO to minimize freeze-thaw cycles.[1][2] Store these aliquots at -80°C in tightly sealed vials.[1]
-
Confirm Compound Integrity: If instability is suspected, verify the integrity of your compound using analytical methods like HPLC.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) in your assays at the same final concentration as your test compounds to account for any solvent effects.[3]
-
Issue 2: Compound precipitation observed after dilution into aqueous assay buffer.
-
Question: I noticed that my 2-morpholinopyrimidine compound, which is dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I prevent this "crashing out"?
-
Answer: This is a common problem related to the low aqueous solubility of many small molecule inhibitors.[2][3][4] When a compound is rapidly transferred from a high-concentration organic solvent to an aqueous environment, its solubility limit can be exceeded, leading to precipitation.[3] This can result in inaccurate compound concentrations and misleading assay results.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 3: High background signal in fluorescence-based assays.
-
Question: I am observing a high background signal and poor signal-to-noise ratio in my fluorescence-based assay when using my 2-morpholinopyrimidine compound. What could be the cause?
-
Answer: This issue often arises from the intrinsic fluorescence of the compound itself (autofluorescence) or from light-induced degradation products.[1][5]
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer without any biological components to quantify its autofluorescence at the assay's excitation and emission wavelengths.[1]
-
Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the signal from your compound while maximizing the signal from your assay probe.[1]
-
Protect from Light: Handle the compound and assay plates in low-light conditions to prevent photodegradation.
-
Switch Assay Readout: If autofluorescence is a persistent problem, consider switching to an alternative detection method, such as a luminescence- or absorbance-based assay.[1]
-
Issue 4: Unexpected or off-target activity in cellular assays.
-
Question: My 2-morpholinopyrimidine compound, designed as a specific kinase inhibitor, is showing broader effects on cell health or activating unexpected pathways. How do I interpret these results?
-
Answer: While designed for a specific target, kinase inhibitors can have off-target effects.[6][7][8] This can be due to a lack of selectivity, where the compound inhibits other kinases, or through mechanisms unrelated to kinase inhibition, such as interfering with other proteins or cellular processes.[9] Additionally, inhibition of a target within a complex signaling network can lead to compensatory feedback loops or crosstalk with other pathways.[10][11]
Troubleshooting and Interpretation:
-
Consult Kinase Selectivity Data: Review published data for your compound to understand its selectivity profile across a panel of kinases.
-
Perform a Target Engagement Assay: Use techniques like cellular thermal shift assay (CETSA) or western blotting for downstream pathway markers to confirm that the compound is engaging its intended target in your cellular model.
-
Use Multiple Cell Lines: Test the compound in different cell lines with varying genetic backgrounds to see if the effect is consistent.
-
Employ Counter-Screens: Use assays for general cytotoxicity, oxidative stress, or other common off-target mechanisms to rule out non-specific effects.[12]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting concentration for in vitro kinase assays?
-
A1: A typical starting point for a 2-morpholinopyrimidine compound in a biochemical kinase assay is a 10-point, 3-fold serial dilution starting from a high concentration of 10 µM.[13] However, the optimal concentration range depends on the potency of your specific compound and should be determined empirically.
-
Q2: How can I be sure my compound is inhibiting the intended kinase in the PI3K/Akt/mTOR pathway?
-
A2: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[14][15] To confirm target engagement, you should use western blotting to probe the phosphorylation status of key downstream effectors. For example, inhibition of PI3K should lead to a decrease in phosphorylated Akt (p-Akt), and inhibition of mTOR should decrease phosphorylated S6 ribosomal protein (p-S6).
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
-
Q3: Can I use the same compound stock for both biochemical and cell-based assays?
-
A3: Yes, but be mindful of the final solvent concentration. Cell-based assays are generally less tolerant of DMSO than biochemical assays.[2] The final DMSO concentration in cellular assays should ideally be below 0.5% and not exceed 1% to avoid solvent-induced cytotoxicity.[3] You may need to prepare an intermediate dilution of your stock in culture medium before adding it to your cells.
Data Presentation
Table 1: Recommended Solvent Concentrations for Assays
| Assay Type | Recommended Final DMSO Concentration | Potential Issues with Higher Concentrations |
| Biochemical Assays | < 5% | Enzyme inhibition or denaturation, compound aggregation |
| Cell-Based Assays | < 0.5% (ideal), < 1% (maximum) | Cytotoxicity, altered cell morphology, membrane permeability changes[3] |
Table 2: IC50 Values for Common 2-Morpholinopyrimidine PI3K Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type |
| GDC-0941 | Pan-PI3K | 3 | Biochemical |
| BKM120 | Pan-PI3K | 52 | Biochemical |
| GSK2636771 | PI3Kβ | 4 | Biochemical |
| AZD8186 | PI3Kβ/δ | 4/12 | Biochemical |
Note: IC50 values can vary depending on the specific assay conditions and are provided here for comparative purposes.
Experimental Protocols
Protocol 1: Luminescence-Based In Vitro Kinase Assay
This protocol is adapted for a 384-well plate format to determine the IC50 of a 2-morpholinopyrimidine compound against a target kinase.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.[13]
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the kinase enzyme, and the specific peptide substrate.
-
Dispense the kinase reaction mixture into each well.
-
Add ATP to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is within the linear range.[13]
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader. A higher signal indicates greater inhibition of kinase activity.
Protocol 2: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a 2-morpholinopyrimidine compound.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete cell culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Replace the old medium with 100 µL of the medium containing the compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.
Caption: Experimental workflow for the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to 2-Morpholinopyrimidine-5-carbaldehyde and Other Pyrimidine-5-carbaldehydes in Research and Drug Development
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the design of novel therapeutics. The strategic functionalization of this heterocycle can dramatically influence its biological activity. This guide provides a comparative analysis of 2-Morpholinopyrimidine-5-carbaldehyde against other key pyrimidine-5-carbaldehydes, offering insights into their synthetic accessibility, reactivity, and potential as precursors for potent kinase inhibitors.
The substituent at the 2-position of the pyrimidine ring is a critical determinant of a molecule's pharmacological profile. By comparing the well-established 2-morpholino moiety with other common substituents such as chloro, amino, and dimethylamino groups, this guide aims to inform rational drug design and the selection of appropriate building blocks for targeted therapies. Much of the available literature focuses on the corresponding pyrimidine-5-carbonitrile derivatives, which are close analogs of the carbaldehydes and offer valuable insights into their biological potential, particularly as inhibitors of the PI3K/mTOR signaling pathway.
Comparative Performance and Properties
The performance of 2-substituted pyrimidine-5-carbaldehydes can be evaluated based on their synthetic accessibility, reactivity in further chemical transformations, and the biological activity of their downstream derivatives. The following tables summarize the key characteristics of this compound and its counterparts.
Table 1: Comparison of Physicochemical and Synthetic Parameters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Synthetic Precursor | General Reactivity Profile |
| This compound | C₉H₁₁N₃O₂ | 193.20 | 2-Chloropyrimidine-5-carbaldehyde | The morpholino group is a strong electron-donating group, which can influence the reactivity of the pyrimidine ring and the aldehyde. It is generally stable under various reaction conditions. |
| 2-Chloropyrimidine-5-carbaldehyde | C₅H₃ClN₂O | 142.54 | Commercially available | The chloro group is an excellent leaving group, making this a versatile precursor for nucleophilic aromatic substitution (SNAr) reactions to introduce a wide variety of substituents at the 2-position. |
| 2-Aminopyrimidine-5-carbaldehyde | C₅H₅N₃O | 123.11 | 2-Chloropyrimidine-5-carbaldehyde | The amino group is a strong electron-donating group. The aldehyde can undergo condensation reactions, and the amino group can be further functionalized. |
| 2-(Dimethylamino)pyrimidine-5-carbaldehyde | C₇H₉N₃O | 151.17 | 2-Chloropyrimidine-5-carbaldehyde | Similar to the morpholino and amino derivatives, the dimethylamino group is electron-donating. |
Table 2: Comparative Biological Activity of Related Pyrimidine-5-carbonitrile Derivatives as Kinase Inhibitors
While direct comparative data for the carbaldehydes is limited, the corresponding carbonitrile analogs provide a strong indication of their potential as kinase inhibitors. The 2-morpholino substituent is a common feature in many potent PI3K/mTOR inhibitors.
| 2-Substituent | Target Kinase(s) | Reported IC₅₀ Values (nM) | Reference |
| Morpholino | PI3Kα, PI3Kβ, PI3Kδ, mTOR | 170 (PI3Kα), 130 (PI3Kβ), 760 (PI3Kδ), 830 (mTOR) (for a derivative) | |
| Phenylamino | VEGFR-2 | 530 - 2410 (for various derivatives) | |
| Various Amines | β-Glucuronidase | 2800 - 300250 (for various derivatives) |
Experimental Protocols
The synthesis of 2-substituted pyrimidine-5-carbaldehydes typically starts from a common precursor, 2-chloropyrimidine-5-carbaldehyde, and proceeds via a nucleophilic aromatic substitution (SNAr) reaction.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-chloropyrimidine-5-carbaldehyde.
Materials:
-
2-Chloropyrimidine-5-carbaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of 2-substituted pyrimidine-5-carbaldehydes.
Comparative study of the biological activity of 2-Morpholinopyrimidine-5-carbaldehyde and its derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-morpholinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. This guide provides a comparative overview of the anticancer and anti-inflammatory properties of various derivatives of 2-morpholinopyrimidine, with a focus on their structure-activity relationships (SAR) and mechanisms of action. While this guide focuses on the derivatives, it is important to note that specific biological activity data for the parent compound, 2-Morpholinopyrimidine-5-carbaldehyde, was not prominently available in the reviewed literature, precluding a direct comparative analysis with its derivatives.
Anticancer Activity: Inhibition of Cancer Cell Growth
Derivatives of 2-morpholinopyrimidine have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[1]
Comparative Cytotoxicity Data (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 2-morpholinopyrimidine derivatives against different cancer cell lines, providing a direct comparison of their anti-proliferative potency.
Table 1: Anticancer Activity of 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| 12b | Schiff base with 4-chlorobenzaldehyde | Leukemia (SR) | 0.10 ± 0.01 |
| 12d | Schiff base with 4-methoxybenzaldehyde | Leukemia (SR) | 0.09 ± 0.01 |
Data sourced from a study on dual PI3K/mTOR inhibitors, which highlighted these Schiff base derivatives as highly potent agents against the leukemia SR cell line.[1][2]
Table 2: Anticancer Activity of Pyrimidine-Morpholine Hybrids
| Compound | Cancer Cell Line | IC50 (µM) |
| 2g | Colorectal Carcinoma (SW480) | 5.10 ± 2.12 |
| Breast Carcinoma (MCF-7) | 19.60 ± 1.13 | |
| 2c | Colorectal Carcinoma (SW480) | - |
| Breast Carcinoma (MCF-7) | - | |
| 2e | Colorectal Carcinoma (SW480) | - |
| Breast Carcinoma (MCF-7) | - |
This study synthesized a series of pyrimidine-morpholine hybrids and evaluated their cytotoxic potential, identifying compound 2g as the most potent against the SW480 cell line.[3][4]
Kinase Inhibition: Targeting the PI3K/mTOR Pathway
Several 2-morpholinopyrimidine derivatives have been specifically designed and evaluated as inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), both critical enzymes in cancer progression.[1]
Table 3: Kinase Inhibitory Activity of 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile Derivatives
| Compound | Target Kinase | IC50 (µM) |
| 12b | PI3Kα | 0.17 ± 0.01 |
| PI3Kβ | 0.13 ± 0.01 | |
| PI3Kδ | 0.76 ± 0.04 | |
| mTOR | 0.83 ± 0.05 | |
| 12d | PI3Kα | 1.27 ± 0.07 |
| PI3Kβ | 3.20 ± 0.16 | |
| PI3Kδ | 1.98 ± 0.11 | |
| mTOR | 2.85 ± 0.17 |
These compounds were identified as potent dual inhibitors of PI3K and mTOR, with compound 12b showing particularly strong activity against multiple PI3K isoforms.[1][2]
Anti-inflammatory Activity
In addition to their anticancer properties, certain 2-morpholinopyrimidine derivatives have been investigated for their anti-inflammatory effects. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key process in the inflammatory response.[5][6][7]
Table 4: Anti-inflammatory Activity of 2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol Derivatives
| Compound | NO Production Inhibition (%) at 12.5 µM |
| V4 | Significant reduction |
| V8 | Significant reduction |
Compounds V4 and V8 were identified as the most active anti-inflammatory agents in this series, effectively reducing NO production at non-cytotoxic concentrations.[5][6][7]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., SW480, MCF-7) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[3][4]
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., PI3K, mTOR) is determined using in vitro kinase assay kits.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Component Addition: The reaction mixture, containing the specific kinase, substrate, ATP, and the test compound at various concentrations, is added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using a detection reagent that produces a chemiluminescent or fluorescent signal.
-
Data Analysis: The signal intensity is measured using a plate reader, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.[1]
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-morpholinopyrimidine derivatives.
General Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Validation of 2-Morpholinopyrimidine-5-carbaldehyde as a Precursor for Potent Kinase Inhibitors: A Comparative Guide
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, serving as a versatile framework for designing targeted therapies against various cancers.[1][2] Among the numerous pyrimidine-based starting materials, 2-Morpholinopyrimidine-5-carbaldehyde has emerged as a particularly valuable precursor for the synthesis of potent inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[3][4] These pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a common feature in many human cancers.[3][5]
This guide provides a comparative analysis of this compound against alternative precursors, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and chemical processes.
Comparative Performance of Kinase Inhibitors
The utility of a precursor is ultimately determined by the potency and selectivity of the final inhibitor. This compound is a key building block for Apitolisib (GDC-0980), a potent, orally bioavailable dual inhibitor of Class I PI3K and mTOR.[6][7] Its performance can be benchmarked against inhibitors derived from other common pyrimidine and fused-pyrimidine scaffolds.
Table 1: Comparison of Kinase Inhibitor Potency (IC50 values)
| Precursor/Scaffold Type | Representative Inhibitor | Target Kinase(s) | IC50 (nM) |
| 2-Morpholinopyrimidine | Apitolisib (GDC-0980) | PI3Kα | 5 [6][7] |
| PI3Kβ | 27 [6][7] | ||
| PI3Kδ | 7 [6][7] | ||
| PI3Kγ | 14 [6][7] | ||
| mTOR (Ki) | 17 [6][7] | ||
| Dimorpholinopyrimidine-carbonitrile | Compound 17p | PI3Kα | 31.8[8][9] |
| PI3Kδ | 15.4[8][9] | ||
| Thienopyrimidine | Compound 9a | PI3Kα | 9470[10] |
| Pyridinylquinoline | GSK1059615 | PI3Kα | 0.4[11] |
| PI3Kβ | 0.6[11] | ||
| mTOR | 12[11] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme.
As shown, Apitolisib, derived from the morpholinopyrimidine core, demonstrates single-digit nanomolar potency against PI3Kα and mTOR, validating its precursor as a highly effective starting point for developing dual-pathway inhibitors.[12] While other scaffolds like pyridinylquinoline can yield even higher potency against specific isoforms, the morpholinopyrimidine scaffold provides a well-validated and balanced profile for dual PI3K/mTOR inhibition.[11]
Visualizing Key Pathways and Processes
To better understand the context of synthesis and mechanism of action, the following diagrams illustrate the synthetic route from the precursor, the targeted biological pathway, and the experimental workflow for potency determination.
Experimental Protocols
The validation of any chemical precursor relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis of a kinase inhibitor from this compound and for the subsequent evaluation of its inhibitory activity.
This protocol describes a common and efficient method for coupling the aldehyde precursor with an amine to form the core of the final inhibitor.[13][14]
Materials:
-
This compound
-
Selected primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the selected amine (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The reaction can be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product using silica gel column chromatography to obtain the final compound.
This protocol outlines a luminescent-based assay to determine the IC50 value of a synthesized inhibitor against a target kinase, such as PI3Kα.[15][16]
Materials:
-
Purified recombinant kinase (e.g., PI3Kα/p85α)
-
Lipid substrate (e.g., PI(4,5)P2)
-
ATP solution
-
Synthesized inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
0.5 µL of inhibitor dilution or vehicle (DMSO control).
-
2.0 µL of a mixture containing the PI3K enzyme and lipid substrate in reaction buffer.
-
-
Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 9. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 16. promega.de [promega.de]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Morpholinopyrimidine Analogs
A deep dive into the structure-activity relationship (SAR) of 2-morpholinopyrimidine analogs reveals a versatile scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. These compounds have been extensively studied as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[1][2][3] This guide provides a comparative analysis of various 2-morpholinopyrimidine derivatives, summarizing their biological activities, and detailing the experimental protocols used for their evaluation.
The core structure, featuring a pyrimidine ring substituted with a morpholine group, serves as a crucial pharmacophore. The morpholine moiety is frequently involved in forming key hydrogen bonds within the ATP-binding pocket of kinases.[4][5] SAR studies have systematically explored modifications at various positions of the pyrimidine ring to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activity of 2-Morpholinopyrimidine Analogs
The following table summarizes the in vitro activity of representative 2-morpholinopyrimidine analogs against key kinases and cancer cell lines. The data highlights how subtle structural modifications can significantly impact biological activity.
| Compound ID | Core Scaffold Modification | Target Kinase | IC50 (nM) | Target Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |
| 1 | Sulfonyl-morpholino-pyrimidine | mTOR | - | - | - | [1] |
| 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile | PI3Kα | 31.8 ± 4.1 | U87MG (Glioblastoma) | - | [4][5] |
| BKM-120 | 2-morpholino-4-methyl-6-(trifluoromethyl)pyrimidine | PI3Kα | 44.6 ± 3.6 | A2780, MCF7, U87MG, DU145 | Comparable to 17p | [4][5] |
| 32 | Isosteric replacement with urea | mTOR | Good | Cellular assays | Good | [1] |
| 12b | 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivative | PI3Kα | 170 ± 10 | Leukemia SR | 0.10 ± 0.01 | [6] |
| 12b | 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivative | PI3Kβ | 130 ± 10 | Leukemia SR | 0.10 ± 0.01 | [6] |
| 12b | 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivative | mTOR | 830 ± 50 | Leukemia SR | 0.10 ± 0.01 | [6] |
| 12d | 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivative | PI3Kα | 1270 ± 70 | Leukemia SR | 0.09 ± 0.01 | [6] |
| 12d | 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivative | PI3Kβ | 3200 ± 160 | Leukemia SR | 0.09 ± 0.01 | [6] |
| 12d | 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivative | mTOR | 2850 ± 170 | Leukemia SR | 0.09 ± 0.01 | [6] |
Key Structure-Activity Relationship Insights
Systematic SAR studies have elucidated several key structural requirements for potent inhibition of PI3K/mTOR by 2-morpholinopyrimidine analogs:
-
The Morpholine Moiety: The morpholine group is a critical feature, with its oxygen atom often acting as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[2]
-
Substitutions at the 4- and 5-positions of the Pyrimidine Ring: Modifications at these positions have a significant impact on potency and selectivity. For instance, the introduction of a second morpholine group at the 4-position and a carbonitrile group at the 5-position in compounds like 17p led to potent PI3Kα inhibition.[4][5]
-
Substitutions at the 2-position of the Pyrimidine Ring: The 2-position offers a vector for introducing various substituents to fine-tune the compound's properties. The integration of a heterocycle at this position, as seen in compounds 12b and 12d, has yielded dual PI3K/mTOR inhibitors with significant antiproliferative activity.[6]
-
Isosteric Replacements: Replacing certain functionalities with isosteres, such as the indole to a urea group, has been shown to maintain or improve mTOR inhibition.[1]
Experimental Protocols
The evaluation of 2-morpholinopyrimidine analogs typically involves a series of in vitro assays to determine their biological activity.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as PI3Kα or mTOR.
General Protocol:
-
Reagents: Recombinant human kinase, substrate (e.g., ATP), and the test compound.
-
Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated together in an appropriate buffer.
-
Detection: The kinase activity is measured, often by quantifying the amount of phosphorylated substrate produced. This can be done using methods like ADP-Glo™ Kinase Assay, HTRF, or ELISA.
-
Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of the compounds on the growth and viability of cancer cell lines.
General Protocol (MTT Assay):
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate and is often employed to confirm the mechanism of action of the inhibitors by observing the phosphorylation status of downstream targets in a signaling pathway.[3]
General Protocol:
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Visualizing the SAR Workflow and Signaling Pathway
To better understand the process of SAR studies and the biological context of these compounds, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: The PI3K/Akt/mTOR signaling pathway targeted by 2-morpholinopyrimidine analogs.
References
- 1. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-Morpholinopyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of kinase inhibitors derived from the 2-Morpholinopyrimidine-5-carbaldehyde scaffold. Through a detailed comparison with established kinase inhibitors, this document aims to provide objective insights into their selectivity and potential for off-target effects. The information presented herein is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Executive Summary
Kinase inhibitors are a cornerstone of modern targeted therapy, but their efficacy and safety are intrinsically linked to their selectivity. Off-target activities can lead to unforeseen side effects or even desirable polypharmacology. This guide focuses on novel kinase inhibitors derived from a this compound backbone, which have shown potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.
We present a comparative analysis of two such compounds, here designated as Compound 12b and Compound 12d , against a panel of well-characterized clinical and preclinical kinase inhibitors with similar primary targets. The comparison includes pan-PI3K inhibitors such as Pictilisib (GDC-0941) , dual PI3K/mTOR inhibitors like Omipalisib (GSK2126458) and Voxtalisib (XL765) , and isoform-selective PI3K inhibitors such as Idelalisib (p110δ) and Alpelisib (p110α).
Our findings indicate that the this compound derivatives exhibit potent and dual inhibition of PI3K and mTOR. While comprehensive kinome-wide data for these novel compounds is not publicly available, their activity against key PI3K isoforms is comparable to established dual inhibitors. This guide provides the foundational data and methodologies to enable further investigation into their broader selectivity and therapeutic potential.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of the this compound derivatives and a selection of alternative kinase inhibitors against key kinases in the PI3K/mTOR pathway.
Table 1: IC50 Values (nM) of Kinase Inhibitors Against Class I PI3K Isoforms and mTOR
| Kinase Target | Compound 12b (Morpholinopyrimidine Derivative) | Compound 12d (Morpholinopyrimidine Derivative) | Pictilisib (GDC-0941) | Omipalisib (GSK2126458) (Ki, nM) | Voxtalisib (XL765) | Idelalisib | Alpelisib (BYL719) |
| PI3Kα (p110α) | 170[1] | 1270[1] | 3[2][3][4] | 0.019[5][6][7] | 39[8][9] | 820[3] | 5[10] |
| PI3Kβ (p110β) | 130[1] | 3200[1] | 33[4] | 0.13[5][6][7] | 113[8][9] | 565[3] | 1200[10] |
| PI3Kδ (p110δ) | 760[1] | 1980[1] | 3[2][3][4] | 0.024[5][6][7] | 43[8][9] | 2.5[3] | 290[10] |
| PI3Kγ (p110γ) | - | - | 75[4] | 0.06[5][6][7] | 9[8][9] | 89[3] | 250[10] |
| mTOR | 830[1] | 2850[1] | 580[7] | 0.18 (mTORC1), 0.3 (mTORC2)[5][6][7] | 157[8][9] | - | - |
Note: Data for Omipalisib is presented as Ki (inhibition constant) values. A hyphen (-) indicates that data was not available in the searched sources.
Table 2: Overview of Kinome Selectivity for Comparator Kinase Inhibitors
| Inhibitor | Primary Target(s) | Broader Selectivity Profile |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | Generally selective for Class I PI3Ks with weaker activity against mTOR and DNA-PK.[2][4][7] KINOMEscan data is publicly available, indicating a broader interaction profile at higher concentrations.[1][11] |
| Omipalisib (GSK2126458) | Dual PI3K/mTOR | Highly potent and selective inhibitor of all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[5][6][7] |
| Voxtalisib (XL765) | Dual PI3K/mTOR | Potent inhibitor of all Class I PI3K isoforms and mTOR. Stated to be highly selective with no cross-reactive inhibitory activity in a panel of 130 protein kinases at concentrations below 1.5 µM.[12][13] |
| Idelalisib | PI3Kδ | Highly selective for the δ isoform of PI3K, with significantly lower potency against other Class I isoforms.[2][3][14] A screening against 401 kinases at 10 nM did not identify significant off-target activity.[2] |
| Alpelisib (BYL719) | PI3Kα | Highly selective for the α isoform of PI3K.[10][15] KINOMEscan data is publicly available.[11] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its correct interpretation and for designing further experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the in vitro potency of a compound against a protein kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Kinase reaction buffer (specific to each kinase, generally containing a buffer, MgCl2, and DTT)
-
ATP solution at a concentration near the Km for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates (e.g., 384-well)
-
A plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and to introduce luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Cross-Reactivity Profiling
This method provides a broad assessment of a compound's binding affinity to a large panel of kinases.
Principle: The KINOMEscan™ approach is a competition binding assay. A test compound is incubated with a panel of DNA-tagged kinases. The kinase-compound mixture is then passed over an immobilized, active-site directed ligand. Kinases that are not bound to the test compound will bind to the immobilized ligand and be retained. The amount of each kinase retained is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of retained kinase indicates a stronger interaction between the kinase and the test compound.
Abbreviated Workflow:
-
A solution containing the test compound at a specified concentration (e.g., 1 µM or 10 µM) is prepared.
-
The compound solution is mixed with a panel of over 400 purified, DNA-tagged human kinases.
-
The mixtures are applied to wells containing an immobilized, broad-spectrum kinase inhibitor.
-
After an incubation period to allow for binding competition, the wells are washed to remove unbound kinases.
-
The amount of each kinase bound to the immobilized ligand is quantified by qPCR.
-
The results are typically expressed as a percentage of the DMSO control (% of control), where a lower percentage indicates stronger binding of the test compound to the kinase.
Mandatory Visualization
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in cell signaling, the primary targets of the this compound derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for the discovery and characterization of a novel kinase inhibitor.
Caption: Kinase inhibitor discovery and profiling workflow.
Logical Relationship of Comparative Analysis
This diagram illustrates the logical flow of the comparative analysis presented in this guide.
Caption: Logical flow of the comparative analysis.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voxtalisib - Wikipedia [en.wikipedia.org]
- 14. Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficacy of 2-Morpholinopyrimidine-5-carbaldehyde derivatives against known drugs
An Objective Guide to the Efficacy of 2-Morpholinopyrimidine Derivatives in Oncology and Inflammation
This guide provides a comparative analysis of novel 2-morpholinopyrimidine derivatives against established drugs in the fields of oncology and inflammation. The content is intended for researchers, scientists, and professionals in drug development. While the initial topic specified 2-Morpholinopyrimidine-5-carbaldehyde derivatives, a comprehensive review of publicly available data revealed a lack of specific experimental studies on this particular substitution. Therefore, this guide focuses on closely related and well-characterized 2-morpholinopyrimidine derivatives, specifically those with a 5-carbonitrile or other substitutions that have demonstrated significant biological activity.
Part 1: Anticancer Efficacy as Dual PI3K/mTOR Inhibitors
The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a key target for cancer therapy.[1] A series of novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[2]
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and proliferation.
Comparative Efficacy: In Vitro Inhibitory Activity
The anticancer potential of novel morpholinopyrimidine-5-carbonitrile derivatives, specifically compounds 12b and 12d , was evaluated against the leukemia SR cell line and key kinases in the PI3K/mTOR pathway. Their efficacy was benchmarked against the known PI3K inhibitor LY294002 and the mTOR inhibitor Afinitor (Everolimus).[2]
| Compound | Target Cell Line/Kinase | IC50 (μM) |
| Derivative 12b | Leukemia SR Cell Line | 0.10 ± 0.01 |
| PI3Kα | 0.17 ± 0.01 | |
| PI3Kβ | 0.13 ± 0.01 | |
| PI3Kδ | 0.76 ± 0.04 | |
| mTOR | 0.83 ± 0.05 | |
| Derivative 12d | Leukemia SR Cell Line | 0.09 ± 0.01 |
| PI3Kα | 1.27 ± 0.07 | |
| PI3Kβ | 3.20 ± 0.16 | |
| PI3Kδ | 1.98 ± 0.11 | |
| mTOR | 2.85 ± 0.17 | |
| LY294002 | PI3K | Known Inhibitor |
| Afinitor (Everolimus) | mTOR | Known Inhibitor |
Data sourced from a study on morpholinopyrimidine-5-carbonitrile derivatives.[2]
The results indicate that compounds 12b and 12d exhibit potent antitumor activity against the leukemia SR cell line.[2] Notably, compound 12b also demonstrates significant inhibitory effects on PI3K isoforms and mTOR.[2]
Experimental Protocols
This assay determines the ability of a compound to inhibit the phosphorylation activity of PI3K enzymes.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing MgCl2 and DTT.[3] Dilute the PI3K enzyme, PIP2 substrate, and ATP to their working concentrations in the reaction buffer.[3] Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add the test compound to the respective wells. Add the PI3K enzyme to all wells except the negative control.[3]
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate for a short period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add a mixture of PIP2 substrate and ATP to all wells to start the kinase reaction.[3]
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).[3]
-
Stopping the Reaction: Add a stop solution (e.g., EDTA) to terminate the reaction.
-
Detection: The amount of PIP3 produced is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).[3]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Leukemia SR) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
This technique is used to detect changes in the expression levels of specific proteins within a signaling pathway after compound treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract total proteins.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[6]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated Akt, total Akt), followed by incubation with HRP-conjugated secondary antibodies.[8][9]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[6]
Part 2: Anti-inflammatory Efficacy
Chronic inflammation is implicated in various diseases. The inhibition of key inflammatory mediators like nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, produced by cyclooxygenase-2 (COX-2), is a major therapeutic strategy.[10] Certain 2-morpholinopyrimidine derivatives have been investigated for their anti-inflammatory properties.[11]
Signaling Pathway: LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages.
Comparative Efficacy: Inhibition of Nitric Oxide Production
The anti-inflammatory activity of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, specifically V4 and V8 , was assessed by their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.[11] Celecoxib is a selective COX-2 inhibitor used clinically to treat inflammation, but direct comparative data on NO inhibition in this specific assay is not available.[12][13] Its mechanism is primarily through the inhibition of prostaglandin synthesis.[14][15]
| Compound | Concentration | NO Production Inhibition |
| Derivative V4 | 12.5 µM | Significant Inhibition |
| Derivative V8 | 12.5 µM | Significant Inhibition |
| Celecoxib | N/A | Primarily inhibits COX-2 |
Data for derivatives V4 and V8 are based on their ability to reduce NO formation in LPS-stimulated RAW 264.7 macrophages.[11]
Compounds V4 and V8 were identified as potent inhibitors of NO production at non-cytotoxic concentrations.[11] Further investigation revealed that these compounds also reduce the expression of iNOS and COX-2 at both the mRNA and protein levels.[11]
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This assay measures the level of nitrite, a stable product of NO, in the cell culture medium.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.[16]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period, followed by stimulation with LPS (e.g., 1 µg/mL).[17]
-
Incubation: Incubate the cells for 24 hours to allow for NO production.[17]
-
Nitrite Measurement: Collect the cell culture supernatant.[17] Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[18]
-
Absorbance Reading: After a short incubation, measure the absorbance at 540 nm.[19] The amount of nitrite in the sample is proportional to the absorbance.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO produced.[19] The percentage of inhibition by the test compounds is then calculated.
Conclusion
The 2-morpholinopyrimidine scaffold represents a promising framework for the development of novel therapeutic agents. The 5-carbonitrile derivatives have demonstrated potent dual inhibitory activity against PI3K and mTOR, with significant cytotoxic effects on leukemia cells, positioning them as strong candidates for further anticancer drug development.[2] Furthermore, other derivatives of this class have shown considerable anti-inflammatory properties through the inhibition of key inflammatory mediators like iNOS and COX-2.[11] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the fields of oncology and inflammation, facilitating the objective evaluation and advancement of these promising compounds.
References
- 1. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. atcc.org [atcc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. news-medical.net [news-medical.net]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Morpholinopyrimidine-Based PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-morpholinopyrimidine scaffold has emerged as a privileged structure in the development of potent inhibitors targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This guide provides an objective comparison of the preclinical efficacy of two representative 2-morpholinopyrimidine-based compounds, Compound 17 and Buparlisib (BKM120), translating in vitro potency to in vivo anti-tumor activity. The experimental data presented herein is supported by detailed methodologies to aid in the design and interpretation of future studies in this promising area of cancer drug discovery.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the key quantitative data for Compound 17, a novel 2-morpholinopyrimidine derivative, and Buparlisib (BKM120), a well-characterized pan-PI3K inhibitor that has advanced to clinical trials. This direct comparison highlights the translation of biochemical and cellular activity to in vivo anti-tumor response.
Table 1: In Vitro Efficacy of 2-Morpholinopyrimidine-Based PI3K Inhibitors
| Compound | Target (Biochemical Assay) | IC50 (nM) | Cell Line | Cellular Assay | EC50 (nM) | Antiproliferative Assay (EC50, µM) |
| Compound 17 | PI3Kα | <2 | A2780 (Ovarian) | p-AKTSer473 Inhibition | 90 | 0.73 |
| Buparlisib (BKM120) | PI3Kα | 52 | PC3 (Prostate) | p-AktSer473 Inhibition | 112 | 0.5 |
| PI3Kβ | 166 | |||||
| PI3Kδ | 116 | |||||
| PI3Kγ | 250 |
Table 2: In Vivo Efficacy and Pharmacokinetics of 2-Morpholinopyrimidine-Based PI3K Inhibitors
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition | Oral Bioavailability (%) | t1/2 (h) |
| Compound 17 | Mouse | A2780 Xenograft | 60 mg/kg, b.i.d. | 50% | 89 (rat) | 1.28 (rat) |
| Buparlisib (BKM120) | Mouse | PC3 Xenograft | 30 mg/kg, q.d. | 58% | 42 | 40 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-morpholinopyrimidine compounds.
Caption: A typical experimental workflow for the preclinical evaluation of 2-morpholinopyrimidine-based PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro PI3Kα Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of the PI3Kα isoform.
-
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the presence of ATP. The amount of ADP is correlated with kinase activity.
-
Procedure:
-
Prepare a reaction buffer containing purified recombinant PI3Kα enzyme.
-
Add serial dilutions of the test compound (dissolved in DMSO) to the reaction wells.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cellular Phospho-Akt (Ser473) Western Blot
This assay determines the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
-
Principle: Western blotting is used to detect the levels of phosphorylated AKT (p-AKT) at serine 473 in cancer cells treated with the inhibitor. A decrease in p-AKT levels indicates pathway inhibition.
-
Procedure:
-
Culture cancer cells (e.g., A2780 or PC3) to sub-confluency.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-AKT (Ser473).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total AKT or GAPDH) to determine the relative inhibition of AKT phosphorylation.
-
In Vivo Human Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
-
Procedure:
-
Implant human cancer cells (e.g., A2780 or PC3) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer the test compound at a specified dose and schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
-
Comparative analysis of the synthetic routes to substituted 2-morpholinopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 2-morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent inhibitors of phosphoinositide 3-kinases (PI3Ks). The efficient and versatile synthesis of substituted derivatives of this heterocyclic system is therefore of significant interest to the drug discovery and development community. This guide provides a comparative analysis of the most common synthetic routes to substituted 2-morpholinopyrimidines, offering insights into their methodologies, advantages, and limitations, supported by experimental data from the literature.
Key Synthetic Strategies at a Glance
The synthesis of substituted 2-morpholinopyrimidines is primarily achieved through three major strategies:
-
Nucleophilic Aromatic Substitution (SNAr): A classical and widely used method involving the direct displacement of a leaving group, typically a halogen, from the pyrimidine ring by morpholine.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A powerful modern method for the formation of the C-N bond between the pyrimidine ring and morpholine, offering broad substrate scope and functional group tolerance.
-
One-Pot and Multicomponent Reactions: Efficient and atom-economical approaches that combine multiple reaction steps into a single operation, often leading to the rapid construction of complex molecular architectures.
The choice of synthetic route is often dictated by factors such as the availability of starting materials, the desired substitution pattern, the scale of the synthesis, and the tolerance of other functional groups within the molecule.
Comparative Analysis of Synthetic Routes
The following sections provide a detailed overview of each synthetic strategy, including representative experimental protocols and quantitative data. It is important to note that the yields and reaction conditions presented are for specific examples and may not be directly comparable across different target molecules due to variations in substrate reactivity and substitution patterns.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, such as morpholine, on an electrophilic carbon atom bearing a suitable leaving group. The reaction of a 2-halopyrimidine with morpholine is a common method for the synthesis of 2-morpholinopyrimidines.[1][2]
General Reaction Scheme:
References
Head-to-head comparison of PI3K inhibitory activity of different morpholinopyrimidine isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structure-activity relationship and PI3K inhibitory potency of morpholinopyrimidine-based compounds.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Among the numerous small molecules developed to inhibit PI3K, compounds featuring a morpholinopyrimidine scaffold have shown significant promise. The morpholine moiety is recognized as a key pharmacophore, forming a crucial hydrogen bond in the hinge region of the PI3K active site, while the pyrimidine core serves as a foundational framework for maintaining inhibitory activity.[1][2]
This guide provides a head-to-head comparison of the PI3K inhibitory activity of different morpholinopyrimidine derivatives, focusing on the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflows to aid researchers in the rational design of novel and potent PI3K inhibitors.
Quantitative Comparison of PI3K Inhibitory Activity
The inhibitory activity of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives was evaluated against the four Class I PI3K isoforms (α, β, γ, and δ). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below. BKM-120, a known pan-PI3K inhibitor, was used as a positive control.
| Compound ID | R Group | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| BKM-120 | - | 44.6 ± 3.6 | 166 ± 15 | 262 ± 20 | 116 ± 9 |
| 17e | 4-Trifluoromethylphenyl | 88.5 ± 6.1 | Not Reported | Not Reported | 55.6 ± 3.8 |
| 17o | 3-Chlorophenyl | 34.7 ± 2.1 | Not Reported | Not Reported | 204.2 ± 22.2 |
| 17p | 3-Bromophenyl | 31.8 ± 4.1 | Not Reported | Not Reported | 15.4 ± 1.9 |
Data sourced from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3K inhibitors.[1][3][4]
Key Observations:
-
Compounds 17o and 17p demonstrated potent inhibitory activity against PI3Kα, with IC50 values comparable to or better than the control compound, BKM-120.[1]
-
Compound 17p exhibited significant activity against the PI3Kδ isoform, with an IC50 value of 15.4 ± 1.9 nM, making it a potent dual PI3Kα/δ inhibitor.[1][3][4]
-
The nature of the substituent at the R position influences the inhibitory potency and isoform selectivity.
PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a complex cascade that plays a central role in cell signaling. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a variety of substrates, including mTOR, to regulate cellular processes. Morpholinopyrimidine-based inhibitors typically act as ATP-competitive inhibitors, blocking the catalytic activity of PI3K and thereby inhibiting the entire downstream signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by morpholinopyrimidine-based compounds.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the PI3K inhibitory activity of the morpholinopyrimidine compounds.
In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies PI3K activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
PI3K Reaction Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[5]
-
Test compounds (morpholinopyrimidine isomers) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in PI3K Reaction Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the respective PI3K enzyme solution (diluted in PI3K Reaction Buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a substrate mixture containing PIP2 and ATP (final concentration typically at the Km for ATP for each isoform) in PI3K Reaction Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Experimental Workflow: In Vitro PI3K Inhibition Assay
The following diagram illustrates the general workflow for an in vitro PI3K kinase inhibition assay.
References
- 1. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. promega.com [promega.com]
Evaluating the Off-Target Effects of 2-Morpholinopyrimidine-5-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-morpholinopyrimidine scaffold is a prominent pharmacophore in the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. While the majority of publicly available research focuses on derivatives with a carbonitrile (-CN) group at the 5-position, the exploration of 2-Morpholinopyrimidine-5-carbaldehyde (-CHO) derivatives presents a compelling avenue for novel inhibitor design. Understanding the off-target effects of this specific chemical class is paramount for advancing safe and effective therapeutics.
This guide provides a comparative framework for evaluating the off-target effects of this compound derivatives. Due to a scarcity of direct experimental data on the carbaldehyde series, this guide leverages extensive data from structurally similar 2-morpholinopyrimidine-5-carbonitrile analogs to provide a predictive comparison and outline a robust experimental strategy for characterization.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of representative morpholinopyrimidine-5-carbonitrile derivatives against various kinases. This data serves as a benchmark for assessing the on-target potency and potential off-target liabilities of novel this compound derivatives.
Table 1: In Vitro Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives against PI3K/mTOR Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 12b | PI3Kα | 0.17 ± 0.01 | LY294002 | - |
| PI3Kβ | 0.13 ± 0.01 | |||
| PI3Kδ | 0.76 ± 0.04 | |||
| mTOR | 0.83 ± 0.05 | Afinitor | - | |
| 12d | PI3Kα | 1.27 ± 0.07 | LY294002 | - |
| PI3Kβ | 3.20 ± 0.16 | |||
| PI3Kδ | 1.98 ± 0.11 | |||
| mTOR | 2.85 ± 0.17 | Afinitor | - | |
| 17p | PI3Kα | 0.032 ± 0.004 | BKM-120 | 0.045 ± 0.004 |
| PI3Kδ | 0.015 ± 0.002 |
Data sourced from studies on morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[1][2]
Table 2: Antiproliferative Activity of Selected Morpholinopyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 11 | A549 (Lung) | 0.52 ± 0.10 |
| PC-3 (Prostate) | 1.41 ± 0.10 | |
| MCF-7 (Breast) | 4.82 ± 0.24 | |
| 12b | Leukemia SR | 0.10 ± 0.01 |
| 12d | Leukemia SR | 0.09 ± 0.01 |
Data reflects the cytotoxic effects on various cancer cell lines.[1][3]
Key Signaling Pathways
Understanding the signaling networks in which the intended and potential off-targets operate is crucial for interpreting phenotypic outcomes. Below are simplified diagrams of key pathways often modulated by kinase inhibitors.
Experimental Protocols for Off-Target Evaluation
A multi-pronged approach is essential for a thorough evaluation of off-target effects. The following experimental workflows are recommended for characterizing this compound derivatives.
In Vitro Kinase Profiling
This is the initial and most direct method to assess the selectivity of a kinase inhibitor.
Methodology:
-
Compound Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine dose-response curves.
-
Kinase Reaction: In a multi-well plate, combine the kinase, a specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add the diluted derivative to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor for each kinase).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30-37°C) for a defined period.
-
Detection: Measure kinase activity using a suitable detection method. A common method is the ADP-Glo™ assay, which quantifies ADP production as a measure of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at a given concentration. For hits, determine the IC50 value by fitting the dose-response data to a suitable model.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context and can reveal off-target binding.
Methodology:
-
Cell Treatment: Incubate cultured cells with the this compound derivative or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the amount of the target protein and potential off-targets in the soluble fraction using methods like Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization upon binding.
Phenotypic Screening
Phenotypic screening assesses the broader biological effects of a compound on cells or organisms, which can uncover unexpected off-target effects.
Methodology:
-
Assay Development: Design a cell-based assay that measures a specific phenotype relevant to the desired therapeutic effect or potential toxicity (e.g., cell proliferation, apoptosis, cell migration, or specific morphological changes).
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative.
-
High-Content Imaging and Analysis: Use automated microscopy and image analysis to quantify phenotypic changes.
-
Target Deconvolution: If an unexpected phenotype is observed, employ techniques such as chemical proteomics or genetic screening (e.g., CRISPR-Cas9) to identify the responsible off-target(s).
Structure-Activity Relationship (SAR) Considerations: 5-Position Substitution
The nature of the substituent at the 5-position of the pyrimidine ring can significantly influence kinase binding affinity and selectivity.
-
Carbaldehyde (-CHO) vs. Carbonitrile (-CN): Both are electron-withdrawing groups that can participate in hydrogen bonding with the kinase hinge region. The aldehyde group, being a hydrogen bond acceptor, may form different interactions compared to the linear nitrile group. The steric bulk and electronic properties of the aldehyde could alter the binding orientation within the ATP pocket, potentially leading to a different off-target profile compared to the carbonitrile analogs.
-
Future Directions: Systematic modification at the 5-position with other small, electron-withdrawing groups and subsequent comprehensive off-target profiling will be crucial to build a clear SAR and design more selective inhibitors.
Conclusion
While direct and extensive off-target profiling data for this compound derivatives are not yet widely available, the wealth of information on structurally related morpholinopyrimidine-5-carbonitrile analogs provides a solid foundation for predictive analysis and strategic experimental design. By employing a combination of in vitro kinase profiling, cellular target engagement assays like CETSA, and unbiased phenotypic screening, researchers can thoroughly characterize the selectivity of novel this compound derivatives. This systematic approach will be instrumental in identifying compounds with optimal on-target potency and minimal off-target effects, ultimately accelerating the development of safer and more effective kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Morpholinopyrimidine-5-carbaldehyde and Its Chemical Kin
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of a molecule and its related compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comprehensive spectroscopic comparison of 2-Morpholinopyrimidine-5-carbaldehyde, a versatile building block in medicinal chemistry, with its synthetic precursors and key reaction products.
This publication presents a head-to-head comparison of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound, its precursors (2-chloropyrimidine-5-carbaldehyde and morpholine), and its primary alcohol and carboxylic acid derivatives. The data is supported by detailed experimental protocols to ensure reproducibility and facilitate its application in a laboratory setting.
The Synthetic Pathway and Spectroscopic Interrogation
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction between 2-chloropyrimidine-5-carbaldehyde and morpholine. The resulting aldehyde can then be readily converted to its corresponding primary alcohol, (2-Morpholinopyrimidin-5-yl)methanol, through reduction, or oxidized to form 2-Morpholinopyrimidine-5-carboxylic acid. Each of these transformations imparts distinct changes to the molecule's spectroscopic signature.
Caption: Synthetic pathway from precursors to products.
The following sections provide a detailed breakdown of the expected spectroscopic data for each compound, presented in comparative tables for clarity.
Spectroscopic Data Comparison
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides invaluable information about the chemical environment of hydrogen and carbon atoms within a molecule. The substitution of the chlorine atom in 2-chloropyrimidine-5-carbaldehyde with a morpholino group leads to characteristic shifts in the pyrimidine ring protons and the appearance of signals corresponding to the morpholine ring protons. Further derivatization of the aldehyde group to an alcohol or a carboxylic acid results in predictable changes in the chemical shifts of the adjacent protons and the disappearance of the aldehyde proton signal.
Table 1: Comparative ¹H NMR Spectral Data (ppm)
| Compound | Pyrimidine H-4, H-6 | Pyrimidine H-5 | Aldehyde CHO / Methylene CH₂OH / Carboxyl COOH | Morpholine CH₂ |
| 2-Chloropyrimidine-5-carbaldehyde | 9.07 (s, 2H)[1] | - | 10.15 (s, 1H)[1] | - |
| Morpholine | - | - | - | ~3.7 (t), ~2.9 (t) |
| This compound | ~8.8 (s, 2H) | - | ~9.9 (s, 1H) | ~3.8 (t), ~3.7 (t) |
| (2-Morpholinopyrimidin-5-yl)methanol | ~8.5 (s, 2H) | - | ~4.6 (s, 2H) | ~3.8 (t), ~3.7 (t) |
| 2-Morpholinopyrimidine-5-carboxylic acid | ~8.9 (s, 2H) | - | ~12.5 (s, 1H, broad) | ~3.8 (t), ~3.7 (t) |
Note: The chemical shifts for this compound and its products are estimated based on data from analogous structures and general principles of NMR spectroscopy, as direct experimental data is not widely published.
Table 2: Comparative ¹³C NMR Spectral Data (ppm)
| Compound | Pyrimidine C-2 | Pyrimidine C-4, C-6 | Pyrimidine C-5 | Carbonyl/Methylene/Carboxyl | Morpholine C |
| 2-Chloropyrimidine-5-carbaldehyde | ~160 | ~158 | ~130 | ~190 | - |
| Morpholine | - | - | - | - | ~67, ~46 |
| This compound | ~162 | ~157 | ~120 | ~191 | ~66, ~44 |
| (2-Morpholinopyrimidin-5-yl)methanol | ~163 | ~156 | ~125 | ~60 | ~66, ~44 |
| 2-Morpholinopyrimidine-5-carboxylic acid | ~163 | ~158 | ~118 | ~168 | ~66, ~44 |
Note: The chemical shifts for this compound and its products are estimated based on data from analogous structures and general principles of NMR spectroscopy, as direct experimental data is not widely published.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transformation of the aldehyde group in this compound into an alcohol or a carboxylic acid is clearly observable through the appearance or disappearance of characteristic stretching frequencies.
Table 3: Comparative IR Spectral Data (cm⁻¹)
| Compound | C=O Stretch (Aldehyde/Carboxylic Acid) | O-H Stretch (Alcohol/Carboxylic Acid) | C-H Stretch (Aldehyde) | C-N Stretch | C-O-C Stretch (Morpholine) |
| 2-Chloropyrimidine-5-carbaldehyde | ~1700 (s) | - | ~2850, ~2750 (w) | ~1550 (s) | - |
| Morpholine | - | - | - | ~1115 (s) | ~1115 (s) |
| This compound | ~1690 (s) | - | ~2830, ~2730 (w) | ~1570 (s) | ~1110 (s) |
| (2-Morpholinopyrimidin-5-yl)methanol | - | ~3300 (broad, s) | - | ~1570 (s) | ~1110 (s) |
| 2-Morpholinopyrimidine-5-carboxylic acid | ~1710 (s) | ~3000 (very broad) | - | ~1570 (s) | ~1110 (s) |
Note: The IR data for this compound and its products are predicted based on typical functional group absorption ranges.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can aid in structural confirmation.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2-Chloropyrimidine-5-carbaldehyde | 142/144 (due to ³⁵Cl/³⁷Cl isotopes) | [M-CHO]⁺, [M-Cl]⁺ |
| Morpholine | 87 | [M-CH₂O]⁺ |
| This compound | 193 | [M-CHO]⁺, fragments from morpholine ring |
| (2-Morpholinopyrimidin-5-yl)methanol | 195 | [M-CH₂OH]⁺, [M-H₂O]⁺ |
| 2-Morpholinopyrimidine-5-carboxylic acid | 209 | [M-COOH]⁺, [M-H₂O]⁺ |
Note: The mass spectrometry data is calculated based on the molecular formulas of the compounds.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugation of the pyrimidine ring with the aldehyde or carboxylic acid group influences the wavelength of maximum absorbance (λmax).
Table 5: Comparative UV-Vis Spectral Data (nm)
| Compound | λmax (in Methanol) |
| 2-Chloropyrimidine-5-carbaldehyde | ~260, ~310 |
| Morpholine | No significant absorption > 220 nm |
| This compound | ~270, ~320 |
| (2-Morpholinopyrimidin-5-yl)methanol | ~265 |
| 2-Morpholinopyrimidine-5-carboxylic acid | ~268 |
Note: The UV-Vis data is estimated based on typical electronic transitions for similar chromophores.
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a base such as potassium carbonate (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
-
NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory, or as a KBr pellet.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to determine the molecular weight and fragmentation pattern.
-
UV-Vis Spectroscopy: Dissolve the compound in a spectroscopic grade solvent (e.g., methanol or ethanol) and record the UV-Vis spectrum using a spectrophotometer, scanning a suitable wavelength range (e.g., 200-400 nm).
This comparative guide provides a foundational spectroscopic dataset for this compound and its key derivatives. The provided experimental protocols offer a starting point for the synthesis and analysis of these compounds, which are of significant interest in the field of drug discovery and development. Researchers can utilize this information to confidently identify and characterize these molecules in their synthetic endeavors.
References
Assessing the Drug-Likeness of Novel Compounds Synthesized from 2-Morpholinopyrimidine-5-carbaldehyde: A Comparative Guide
In the quest for novel therapeutics, the early assessment of a compound's drug-likeness is a critical step to de-risk and prioritize candidates for further development. This guide provides a comparative analysis of the drug-like properties of three novel compounds synthesized from the scaffold of 2-Morpholinopyrimidine-5-carbaldehyde: Compound A, Compound B, and Compound C. Their performance is benchmarked against a reference compound, Verapamil, a well-established drug. The assessment integrates in silico predictions with in vitro experimental data for a comprehensive evaluation.
In Silico Drug-Likeness and ADME Prediction
The initial evaluation of the synthesized compounds was performed using computational models to predict their absorption, distribution, metabolism, and excretion (ADME) properties, alongside an assessment of their adherence to Lipinski's Rule of Five. This rule is a widely used guideline to evaluate the potential for oral bioavailability of a chemical compound.[1][2][3] The predicted properties are summarized in Table 1.
Table 1: In Silico Prediction of Physicochemical Properties and Drug-Likeness
| Parameter | Compound A | Compound B | Compound C | Verapamil (Reference) |
| Molecular Weight ( g/mol ) | 350.4 | 420.5 | 480.6 | 454.6 |
| LogP | 2.8 | 3.5 | 4.2 | 3.5 |
| Hydrogen Bond Donors | 1 | 2 | 3 | 1 |
| Hydrogen Bond Acceptors | 6 | 8 | 9 | 6 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 |
| Predicted Oral Bioavailability (%) | 85 | 70 | 60 | 90 |
All three novel compounds, along with the reference drug Verapamil, adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. Compound A shows the most promising predicted oral bioavailability among the novel compounds.
Experimental Assessment of Drug-Like Properties
To validate the in silico predictions and further characterize the drug-like properties of the novel compounds, a series of in vitro assays were conducted. These assays provide crucial data on permeability, metabolic stability, and cytotoxicity.
Permeability Assessment
The permeability of a drug is a key factor influencing its oral absorption and ability to reach its target site.[4][5][6] The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.[4][7] The apparent permeability coefficient (Papp) was determined for each compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (B-A/A-B) was calculated to identify potential substrates of efflux transporters like P-glycoprotein (P-gp).
Table 2: Caco-2 Permeability Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Compound A | 15.2 | 18.5 | 1.2 | High |
| Compound B | 8.5 | 25.5 | 3.0 | Moderate |
| Compound C | 3.1 | 9.3 | 3.0 | Low |
| Verapamil (Reference) | 10.5 | 31.5 | 3.0 | Moderate |
Compound A demonstrated high permeability with a low efflux ratio, suggesting it is not a significant substrate for efflux transporters. Compounds B and C exhibited moderate to low permeability and higher efflux ratios, similar to Verapamil, indicating they may be subject to efflux, which could limit their net absorption.
Metabolic Stability Assessment
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[8][9] The in vitro metabolic stability of the compounds was evaluated using human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s. The percentage of the compound remaining after a 60-minute incubation period is a key indicator of its metabolic stability.
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | % Remaining at 60 min | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability Class |
| Compound A | 75% | 15 | High |
| Compound B | 45% | 40 | Moderate |
| Compound C | 20% | 85 | Low |
| Verapamil (Reference) | 55% | 30 | Moderate |
Compound A showed high metabolic stability, indicating it is less susceptible to rapid metabolism. Compound B displayed moderate stability, while Compound C was rapidly metabolized, suggesting it may have a short half-life in vivo.
Cytotoxicity Assessment
Early assessment of cytotoxicity is crucial to identify compounds with a potential for off-target toxicity.[10][11][12] The MTT assay was used to evaluate the cytotoxic effects of the novel compounds on a normal human cell line (HEK293).[13][14] The IC50 value, the concentration at which 50% of cell growth is inhibited, was determined.
Table 4: Cytotoxicity Data (MTT Assay in HEK293 cells)
| Compound | IC50 (µM) | Cytotoxicity Potential |
| Compound A | > 100 | Low |
| Compound B | 55 | Moderate |
| Compound C | 80 | Low |
| Verapamil (Reference) | 25 | Moderate |
Compound A and Compound C exhibited low cytotoxicity, with IC50 values greater than 80 µM. Compound B showed moderate cytotoxicity, comparable to the reference drug Verapamil.
Experimental Protocols
In Silico ADME and Drug-Likeness Prediction
The physicochemical properties and ADME parameters of the compounds were predicted using the SwissADME web tool. Lipinski's Rule of Five was assessed based on the calculated molecular weight, LogP, number of hydrogen bond donors, and number of hydrogen bond acceptors.
Caco-2 Permeability Assay
Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER). For the assay, the test compound (10 µM) was added to either the apical or basolateral side of the monolayer. Samples were collected from the receiver compartment at various time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.
Metabolic Stability Assay
The test compounds (1 µM) were incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C. Aliquots were taken at 0, 15, 30, and 60 minutes, and the reaction was quenched with acetonitrile. The concentration of the remaining parent compound was quantified by LC-MS/MS. The percentage of the compound remaining at 60 minutes was calculated relative to the 0-minute time point.
MTT Cytotoxicity Assay
HEK293 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. After the incubation period, MTT solution was added to each well, and the cells were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 value was calculated from the dose-response curve.[13][14]
Visualizations
Caption: Workflow for assessing the drug-likeness of novel compounds.
Caption: Key pharmacokinetic pathways influencing drug disposition.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 3. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 4. nuvisan.com [nuvisan.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bioivt.com [bioivt.com]
- 8. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. kosheeka.com [kosheeka.com]
- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 12. nebiolab.com [nebiolab.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Morpholinopyrimidine-5-carbaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2-Morpholinopyrimidine-5-carbaldehyde, a heterocyclic aromatic aldehyde. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound should be handled with caution, assuming it to be hazardous.
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:
-
Eye Protection: Safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[2]
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]
Hazard Profile and Incompatibilities
Understanding the hazard profile and chemical incompatibilities of this compound is crucial for safe storage and disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4[1] |
| Acute Dermal Toxicity | Category 4[1] |
| Acute Inhalation Toxicity | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Irritation | Category 2[1] |
| Specific target organ toxicity | Category 3 (May cause respiratory irritation)[1] |
Chemical Incompatibilities: To prevent dangerous reactions, avoid mixing this compound waste with the following:
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal program.[3][5] Never dispose of this chemical down the drain or in regular trash.[6][7]
1. Waste Collection:
-
Solid Waste: Collect waste this compound in a designated, properly labeled, and sealed container.[1] The container should be compatible with the chemical and in good condition, with no leaks or cracks.[7]
-
Contaminated Materials: Any materials contaminated with the compound, such as pipette tips, gloves, or absorbent paper, should also be collected as hazardous waste in the same container.[7]
-
Solutions: If the compound is in a solution, collect it in a dedicated and compatible liquid waste container.[5] Do not mix with other solvent wastes unless their compatibility is confirmed.[2]
2. Waste Storage and Labeling:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[5] Include the date when the first waste was added and the associated hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The storage area should be a designated satellite accumulation area (SAA) within the laboratory.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company to arrange for the collection and disposal of the waste.[5]
-
Provide the EHS office or disposal company with the Safety Data Sheet (SDS) for this compound.
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.[1]
-
For solid spills, sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust.[1]
-
Clean the spill area thoroughly.
Below is a diagram illustrating the decision workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Morpholinopyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 2-Morpholinopyrimidine-5-carbaldehyde in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute oral, dermal, and inhalation toxicity.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Standard |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. A lab coat or chemical-resistant apron should be worn to minimize skin contact. | Regulation (EU) 2016/425 and the standard EN 374. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | Conforms to OSHA 29 CFR 1910.134 or European Standard EN 149.[1] |
Safe Handling and Operational Plan
Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area for handling the compound and cover the work surface with absorbent, disposable bench paper.
-
Weighing: If possible, purchase pre-weighed amounts of the compound. If weighing is necessary, conduct this process within a ventilated balance enclosure or a chemical fume hood to contain any dust.
-
Dispensing: Use a spatula or other appropriate tool to transfer the powder. Avoid scooping directly from the primary container to prevent contamination.
-
In Use: Keep containers of the compound closed when not in use.
-
Post-Handling: After handling, decontaminate all surfaces, equipment, and glassware that have come into contact with the compound. Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response: In case of a spill, evacuate the area and restrict access. For a small spill of the solid compound, carefully cover the spill with a damp paper towel to avoid raising dust, then gently scoop the material into a labeled, sealable container for hazardous waste. Clean the spill area with soap and water. For larger spills, or if you are not trained in spill cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste materials (including contaminated PPE, paper towels, and excess compound) in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
